Product packaging for 2,6-Bis(p-tolyl)pyridine(Cat. No.:CAS No. 14435-88-2)

2,6-Bis(p-tolyl)pyridine

Numéro de catalogue: B084966
Numéro CAS: 14435-88-2
Poids moléculaire: 259.3 g/mol
Clé InChI: BLRYHCTZTSRBNB-UHFFFAOYSA-N
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Description

2,6-Bis(p-tolyl)pyridine is a useful research compound. Its molecular formula is C19H17N and its molecular weight is 259.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N B084966 2,6-Bis(p-tolyl)pyridine CAS No. 14435-88-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,6-bis(4-methylphenyl)pyridine
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InChI

InChI=1S/C19H17N/c1-14-6-10-16(11-7-14)18-4-3-5-19(20-18)17-12-8-15(2)9-13-17/h3-13H,1-2H3
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Description Data deposited in or computed by PubChem

InChI Key

BLRYHCTZTSRBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70162684
Record name 2,6-Bis(p-tolyl)pyridine
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Molecular Weight

259.3 g/mol
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CAS No.

14435-88-2
Record name 2,6-Bis(4-methylphenyl)pyridine
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Record name 2,6-Bis(p-tolyl)pyridine
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Record name 2,6-bis(p-tolyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Bis(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(p-tolyl)pyridine, a symmetrically substituted diarylpyridine, represents a class of compounds with significant potential in materials science and medicinal chemistry. Its rigid, planar structure and the presence of aromatic side groups make it an attractive scaffold for the development of novel ligands, functional materials, and therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its relevance to researchers and professionals in drug development. While specific biological data for this compound is limited, the broader class of 2,6-diarylpyridines has shown promise in various therapeutic areas, suggesting potential avenues for future investigation.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its core chemical and physical properties are summarized in the table below. A notable discrepancy exists in the reported melting point, with different sources citing ranges of 87.0-88.5 °C and 164-166 °C.[1][2] This could be due to different crystalline forms (polymorphism) or the presence of impurities. Researchers should consider the purification method and characterize their synthesized material thoroughly.

PropertyValueReference(s)
IUPAC Name 2,6-bis(4-methylphenyl)pyridine[3]
Synonyms 2,6-Di-p-tolylpyridine, Pyridine, 2,6-bis(4-methylphenyl)-[3]
CAS Number 14435-88-2[3]
Molecular Formula C₁₉H₁₇N[4]
Molecular Weight 259.35 g/mol [4]
Appearance White solid[2]
Melting Point 87.0-88.5 °C or 164-166 °C[1][2]
Boiling Point 402.5 ± 14.0 °C (Predicted)[5]
Density 1.055 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.34 ± 0.25 (Predicted)[5]

Synthesis of this compound

The most common and effective method for the synthesis of 2,6-disubstituted pyridines, including this compound, is the Kröhnke pyridine synthesis. This method involves the reaction of a 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium salt with an α,β-unsaturated ketone in the presence of ammonium acetate.

Experimental Protocol: Kröhnke Pyridine Synthesis

A detailed experimental protocol for the synthesis of a similar 2,4,6-trisubstituted pyridine, which can be adapted for this compound, is described below.[6]

Materials:

  • p-Methylacetophenone

  • Iodine

  • Pyridine

  • Chalcone (or an appropriate α,β-unsaturated ketone)

  • Ammonium acetate

  • Ethanol

  • Diethyl ether

Procedure:

  • Synthesis of 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium iodide:

    • A mixture of p-methylacetophenone (1 equivalent) and pyridine (1.5 equivalents) is heated to 100°C.

    • Iodine (1 equivalent) is added portion-wise over 30 minutes.

    • The reaction mixture is stirred at 100°C for 3 hours.

    • After cooling to room temperature, the mixture is washed with diethyl ether to yield the pyridinium salt as a solid.

  • Synthesis of this compound:

    • The synthesized 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium iodide (1 equivalent) and a suitable α,β-unsaturated ketone (e.g., a chalcone derivative, 1 equivalent) are dissolved in glacial acetic acid.

    • Ammonium acetate (10 equivalents) is added, and the mixture is refluxed for 4-6 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Kröhnke Pyridine Synthesis cluster_step3 Step 3: Purification A p-Methylacetophenone D Heat (100°C) A->D B Pyridine B->D C Iodine C->D E 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium iodide D->E F Pyridinium Salt E->F J Reflux F->J G α,β-Unsaturated Ketone G->J H Ammonium Acetate H->J I Glacial Acetic Acid I->J K Crude this compound J->K L Crude Product K->L M Recrystallization or Column Chromatography L->M N Pure this compound M->N

Synthesis Workflow for this compound

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine and tolyl rings, as well as a singlet for the methyl protons of the tolyl groups.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine and tolyl rings.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Note: Specific chemical shifts and coupling constants can be found in the referenced literature and will depend on the solvent and instrument used for analysis.

Potential in Drug Development

While there are no specific reports on the biological activity or drug development applications of this compound, the broader class of 2,6-diarylpyridines has garnered significant interest in medicinal chemistry. These compounds serve as versatile scaffolds for the development of agents targeting a range of diseases.

Anticancer Activity: Several studies have demonstrated the potential of 2,6-diarylpyridine derivatives as anticancer agents. For instance, certain derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[7][8] The rigid pyridine core helps to orient the aryl groups in a conformation suitable for binding to the colchicine site on tubulin.

Topoisomerase Inhibition: Dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been identified as potent topoisomerase II poisons, exhibiting significant cytotoxicity against various human cancer cell lines.[9]

Other Potential Applications: The 2,6-disubstituted pyridine scaffold has also been explored for its potential in developing agents for neurodegenerative diseases, such as inhibitors of β-amyloid aggregation, and as anti-inflammatory agents.

The tolyl groups in this compound could potentially be functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a starting point for the design of new therapeutic agents.

Drug_Scaffold_Potential cluster_core 2,6-Diarylpyridine Scaffold cluster_applications Potential Therapeutic Applications A Core Structure: This compound B Anticancer Agents A->B Cytotoxicity E Neurodegenerative Disease Therapeutics A->E Scaffold for design F Anti-inflammatory Agents A->F Scaffold for design C Tubulin Polymerization Inhibitors B->C Mechanism D Topoisomerase Inhibitors B->D Mechanism

2,6-Diarylpyridine Scaffold in Drug Discovery

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its direct biological applications are yet to be explored, the broader class of 2,6-diarylpyridines demonstrates significant potential in drug discovery, particularly in the development of novel anticancer agents. This technical guide provides a solid foundation for researchers interested in synthesizing, characterizing, and exploring the therapeutic potential of this and related compounds. Further investigation into the biological activities of this compound is warranted to unlock its full potential in medicinal chemistry.

References

A Comprehensive Technical Guide to 2,6-Bis(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 2,6-Bis(p-tolyl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in organic synthesis and drug development. This document outlines its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity

IUPAC Name: 2,6-bis(4-methylphenyl)pyridine[1]

Synonyms:

  • 2,6-di-p-tolylpyridine[2]

  • Pyridine, 2,6-bis(4-methylphenyl)-

  • 2,6-Bis(4-methylphenyl)pyridine

  • Pyridine, 2,6-di-p-tolyl-

  • 2,6-di(4-methylphenyl)pyridine

The structural and property information for this compound is summarized in the diagram below.

G cluster_0 This compound cluster_1 Physicochemical Properties IUPAC IUPAC Name: 2,6-bis(4-methylphenyl)pyridine MolWeight Molecular Weight: 259.35 g/mol IUPAC->MolWeight Synonyms Synonyms: - 2,6-di-p-tolylpyridine - Pyridine, 2,6-bis(4-methylphenyl)- Synonyms->MolWeight CAS CAS Number: 14435-88-2 CAS->MolWeight Formula Molecular Formula: C19H17N Formula->MolWeight MeltingPoint Melting Point: 87.0-88.5 °C MolWeight->MeltingPoint BoilingPoint Boiling Point: 402.5±14.0 °C (Predicted) MeltingPoint->BoilingPoint Density Density: 1.055±0.06 g/cm³ (Predicted) BoilingPoint->Density

Caption: Logical relationship of this compound identifiers and properties.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C19H17NPubChem[1]
Molecular Weight 259.35 g/mol PubChem
Melting Point 87.0-88.5 °CRoyal Society of Chemistry[2]
Boiling Point (Predicted) 402.5 ± 14.0 °CChemicalBook
Density (Predicted) 1.055 ± 0.06 g/cm³ChemicalBook
CAS Number 14435-88-2PubChem[1]

Experimental Protocol: Synthesis of 2,6-di-p-tolylpyridine

The following protocol describes a method for the synthesis of 2,6-di-p-tolylpyridine.[2]

Materials:

  • Ketoxime acetates (starting material 1)

  • Aldehydes (starting material 2)

  • Copper(I) bromide (CuBr)

  • 1,10-phenanthroline

  • Sodium periodate (NaIO4)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Petroleum ether (60-90 °C)

  • Schlenk tube (25 mL)

  • Silica for preparative TLC

Procedure:

  • Reaction Setup: In a 25 mL Schlenk tube under a nitrogen atmosphere, combine CuBr (10 mol%), 1,10-phenanthroline (10 mol%), ketoxime acetate (0.5 mmol), aldehyde (0.25 mmol), NaIO4 (1.0 eq.), another portion of NaIO4 (0.5 eq.), and TEMPO (0.2 eq.).

  • Solvent Addition: Add DMSO (1.0 mL) to the Schlenk tube.

  • Reaction Conditions: Close the Schlenk tube and stir the resulting mixture in an oil bath at 120 °C for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water.

    • Extract the product with ethyl acetate (3 x 5 mL).

    • Dry the combined organic layers over anhydrous Na2SO4.

  • Purification:

    • Remove the solvent under vacuum to concentrate the reaction mixture.

    • Purify the residue by preparative thin-layer chromatography (TLC) on silica gel, using a mixture of petroleum ether (60-90 °C) and ethyl acetate as the eluent to obtain the desired product, 2,6-di-p-tolylpyridine.

The following diagram illustrates the experimental workflow for the synthesis of 2,6-di-p-tolylpyridine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Reactants: - Ketoxime acetate (0.5 mmol) - Aldehyde (0.25 mmol) - CuBr (10 mol%) - 1,10-phenanthroline (10 mol%) - NaIO4 (1.5 eq.) - TEMPO (0.2 eq.) B Add DMSO (1.0 mL) A->B C Stir at 120 °C for 24h under N2 atmosphere B->C D Cool to room temperature C->D E Quench with water D->E F Extract with Ethyl Acetate (3x) E->F G Dry organic layer (Na2SO4) F->G H Concentrate under vacuum G->H I Preparative TLC on silica (Petroleum ether/Ethyl acetate) H->I J 2,6-di-p-tolylpyridine I->J

References

An In-depth Technical Guide to 2,6-Bis(p-tolyl)pyridine (CAS: 14435-88-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(p-tolyl)pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and summarizes its spectral data. While direct biological studies on this specific compound are limited in publicly available literature, this guide explores the established biological activities of structurally related 2,6-disubstituted pyridines, offering a forward-looking perspective on its potential as a scaffold in drug discovery.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2,6-bis(4-methylphenyl)pyridine, is a white solid organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 14435-88-2[1]
Molecular Formula C₁₉H₁₇N[1]
Molecular Weight 259.35 g/mol [1]
Melting Point 164-166 °C[1]
IUPAC Name 2,6-bis(4-methylphenyl)pyridine[1]
Synonyms 2,6-Di-p-tolylpyridine, Pyridine, 2,6-bis(4-methylphenyl)-[1]

Synthesis

A prevalent method for the synthesis of 2,6-disubstituted pyridines is through a one-pot condensation reaction. The following protocol is a representative example of the synthesis of 2,6-diarylpyridines.

Experimental Protocol: Vapor Phase Synthesis

This method describes a single-step vapor phase synthesis of this compound.

Materials:

  • 4-methyl acetophenone (4-MAP)

  • Ethanol

  • Formaldehyde

  • Ammonia

  • Al-MCM-41 molecular sieve catalyst

Procedure:

  • The vapor phase cyclization reaction is conducted in a fixed-bed tubular down-flow glass reactor (20 mm i.d., 450 mm length) at atmospheric pressure.

  • A feed mixture of 4-methyl acetophenone, ethanol, formaldehyde, and ammonia is prepared.

  • The Al-MCM-41 catalyst is packed into the reactor.

  • The feed mixture is vaporized and passed over the catalyst bed at a specified temperature and weight hourly space velocity (WHSV).

  • The products are collected, and the desired this compound is isolated and purified.

A plausible reaction mechanism involves the formation of imine and amine intermediates, which undergo subsequent dehydrogenation and deamination to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-MAP 4-Methyl Acetophenone Reaction Vapor Phase Cyclization 4-MAP->Reaction Ethanol Ethanol Ethanol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Ammonia Ammonia Ammonia->Reaction Catalyst Al-MCM-41 Catalyst Catalyst->Reaction Reactor Fixed-Bed Reactor Reactor->Reaction Temp Elevated Temperature Temp->Reaction Product This compound Reaction->Product Potential_Applications cluster_applications Potential Therapeutic Areas Core 2,6-Disubstituted Pyridine Scaffold Anticancer Anticancer Agents Core->Anticancer e.g., Cytotoxicity Antimicrobial Antimicrobial Agents Core->Antimicrobial e.g., Antibacterial, Antifungal Neurodegenerative Neurodegenerative Disease Modulators Core->Neurodegenerative e.g., Aβ Aggregation Inhibition

References

An In-Depth Technical Guide to the Synthesis of 2,6-Bis(p-tolyl)pyridine: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2,6-bis(p-tolyl)pyridine, a key building block in various chemical and pharmaceutical applications. The document details the necessary starting materials, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

2,6-Disubstituted pyridines are a class of compounds with significant applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. Among these, this compound is a valuable synthon due to the presence of the tolyl groups, which can be further functionalized. This guide focuses on the practical synthesis of this target molecule, with a primary emphasis on the widely utilized Kröhnke pyridine synthesis and other effective methods.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several pathways. The most common and versatile method is the Kröhnke pyridine synthesis, which involves the condensation of α,β-unsaturated carbonyl compounds with α-pyridinium methyl ketone salts in the presence of a nitrogen source.[1][2] Alternative methods, such as iron-catalyzed cyclization reactions, also provide viable routes to this compound.

The primary starting materials for the synthesis of this compound are readily available commercial reagents. The key precursors identified from the literature are:

  • 4-Methylacetophenone: A fundamental building block in several synthetic strategies.

  • Benzaldehyde (in related syntheses): While not a direct precursor for the title compound, it is used in analogous Kröhnke-type syntheses of structurally similar 4-phenyl-2,6-di-substituted pyridines, illustrating the versatility of the starting materials.[3]

  • Ammonium acetate: Commonly used as the nitrogen source in the cyclization step.[1][3]

  • Chalcone intermediate: In some variations, a chalcone is formed in situ from the reaction of an acetophenone and an aldehyde, which then proceeds to form the pyridine ring.

Below is a logical workflow for a common synthesis approach:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Final Product A 4-Methylacetophenone D Mixing and Refluxing A->D B Ammonium Acetate B->D C Solvent (e.g., Ethanol) C->D E Cooling and Precipitation D->E F Filtration E->F G Recrystallization F->G H This compound G->H

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

3.1. Kröhnke-Type Synthesis of 4-Phenyl-2,6-bis(4-tolyl)pyridine (Illustrative Example)

While this protocol is for a structurally related compound, the methodology is directly applicable to the synthesis of this compound by substituting benzaldehyde with a suitable precursor if a 4-substituted variant is not desired, or by adapting the stoichiometry of the reactants.

  • Reaction Setup: A mixture of benzaldehyde (1.06 g, 10 mmol), 4-methylacetophenone (2.68 g, 20 mmol), and NaOH (0.80 g, 20 mmol) is prepared in a mixture of water (20 ml) and 95% ethanol (20 ml).[3]

  • Initial Stirring: The mixture is stirred at room temperature for 3 hours.[3]

  • Addition of Nitrogen Source: A solution of ammonium acetate (7.70 g, 100 mmol) in 95% ethanol (60 ml) is added to the reaction mixture.[3]

  • Reflux: The resulting solution is refluxed at 343 K (70 °C) for 8 hours.[3]

  • Work-up and Purification: The solution is cooled, and the solvent volume is reduced to approximately 20 ml, leading to the formation of a white precipitate. This precipitate is collected by filtration and washed with ethanol. The crude product is then recrystallized from 95% ethanol to yield colorless prism crystals.[3]

3.2. Copper-Catalyzed Synthesis of 2,6-di-p-tolylpyridine

This method provides an alternative route using a copper catalyst.

  • Reaction Setup: In a 25 mL Schlenk tube under a nitrogen atmosphere, add CuBr (10 mol%), 1,10-phenanthroline (10 mol%), the appropriate oxime ester starting material (0.5 mmol), and the corresponding coupling partner (0.25 mmol).[4]

  • Reagents and Solvent: Add NaIO4 (1.0 eq.), TEMPO (0.2 eq.), and DMSO (1.0 mL) to the tube.[4]

  • Reaction Conditions: The Schlenk tube is sealed, and the resulting mixture is stirred at 120 °C in an oil bath for 24 hours.[4]

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous Na2SO4. The solvent is removed under vacuum, and the residue is purified by preparative TLC on silica gel, eluting with petroleum ether and ethyl acetate to give the desired product.[4]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Yields and Physical Properties

Synthesis MethodYield (%)Melting Point (°C)AppearanceReference
Copper-Catalyzed6987.0-88.5White solid[4]

Table 2: Spectroscopic Data for 2,6-di-p-tolylpyridine

SpectroscopyDataReference
¹H NMR (500 MHz, CDCl₃)δ 7.97 (d, J = 8.0 Hz, 4H), 7.69 (t, J = 7.8 Hz, 1H), 7.56 (d, J = 7.8 Hz, 2H), 7.22 (d, J = 7.9 Hz, 4H), 2.35 (s, 6H)[4]
¹³C NMR (126 MHz, CDCl₃)δ 155.7, 137.8, 136.3, 135.8, 128.4, 125.8, 117.0, 20.3[4]
MS (EI, m/z) 259.15 [M]⁺[4]

Reaction Pathway Visualization

The following diagram illustrates the general mechanism of the Kröhnke pyridine synthesis.

Krohnke_Synthesis start1 α-Pyridinium methyl ketone salt intermediate1 Michael Adduct start1->intermediate1 start2 α,β-Unsaturated carbonyl compound start2->intermediate1 intermediate2 1,5-Dicarbonyl Intermediate intermediate1->intermediate2 Tautomerization imine Imine Formation (+ NH₃, - H₂O) intermediate2->imine cyclization Cyclization & Dehydration imine->cyclization product 2,4,6-Trisubstituted Pyridine cyclization->product Aromatization

Figure 2: Kröhnke pyridine synthesis mechanism.

This guide provides a foundational understanding of the synthesis of this compound. For more specific applications or troubleshooting, consulting the primary literature is recommended. The provided protocols and data serve as a robust starting point for researchers in the field.

References

The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Kröhnke pyridine synthesis has emerged as a powerful and versatile method for the preparation of highly functionalized pyridines, a structural motif prevalent in numerous natural products, pharmaceuticals, and functional materials. This technical guide provides a comprehensive overview of the Kröhnke pyridine synthesis for researchers, scientists, and drug development professionals. It delves into the core principles of the reaction, including its mechanism, scope, and limitations. Detailed experimental protocols for key transformations, alongside a curated summary of quantitative data, are presented to facilitate practical application. Furthermore, this guide employs visualizations to illustrate the reaction pathways and experimental workflows, offering a clear and concise resource for the synthesis of substituted pyridines.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that plays a critical role in medicinal chemistry and materials science. The development of efficient and modular methods for the synthesis of substituted pyridines is, therefore, of significant interest. The Kröhnke pyridine synthesis, first reported by Fritz Kröhnke, offers a convergent and high-yielding approach to 2,4,6-trisubstituted pyridines.[1] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[2][3] This method has proven to be broadly applicable, tolerating a wide range of functional groups on both reaction partners.[1]

Reaction Mechanism

The mechanism of the Kröhnke pyridine synthesis proceeds through a well-established cascade of reactions. The process is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound in a conjugate addition. The resulting 1,5-dicarbonyl intermediate subsequently undergoes cyclization and dehydration with a source of ammonia to afford the final substituted pyridine.

The key steps of the mechanism are as follows:

  • Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base (often acetate from ammonium acetate) to generate a pyridinium ylide.

  • Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.

  • Cyclization and Dehydration: The 1,5-dicarbonyl compound reacts with ammonia (from ammonium acetate) to form a dihydropyridine intermediate, which then aromatizes via dehydration to yield the stable pyridine ring.

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Kröhnke_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product start1 α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide start1->ylide + Base - H⁺ start2 α,β-Unsaturated Carbonyl Compound dicarbonyl 1,5-Dicarbonyl Intermediate start2->dicarbonyl start3 Ammonium Acetate (Nitrogen Source) dihydropyridine Dihydropyridine Intermediate start3->dihydropyridine ylide->dicarbonyl + α,β-Unsaturated Carbonyl dicarbonyl->dihydropyridine + NH₃ product Substituted Pyridine dihydropyridine->product - H₂O (Aromatization)

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Scope and Limitations

The Kröhnke pyridine synthesis exhibits a broad substrate scope, making it a highly valuable tool for synthetic chemists.

  • α-Pyridinium Methyl Ketone Salts: A wide variety of substituents on the ketone portion are tolerated, including aryl, heteroaryl, and alkyl groups. The pyridine ring itself can also be substituted.

  • α,β-Unsaturated Carbonyl Compounds: Both enones and enals can be employed as Michael acceptors. A diverse array of substituents at the α- and β-positions are compatible with the reaction conditions. This includes electron-donating and electron-withdrawing groups on aromatic rings.

  • Nitrogen Source: While ammonium acetate is the most common nitrogen source, other ammonia surrogates can also be used.

Despite its versatility, the Kröhnke synthesis has some limitations. The original multi-step procedure can be time-consuming, and the isolation of intermediates is not always necessary. To address this, several one-pot modifications have been developed.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyridines via the Kröhnke synthesis and its modifications.

EntryPyridine ProductReaction ConditionsYield (%)Reference
12,4,6-TriphenylpyridinePhPhPhChalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free)97[3]
22-(4-Chlorophenyl)-4,6-diphenylpyridinePhPh4-Cl-PhChalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free)97[3]
32,6-Bis(4-chlorophenyl)-4-phenylpyridine4-Cl-PhPh4-Cl-PhChalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free)98[3]
42,4,6-Tris(4-methoxyphenyl)pyridine4-MeO-Ph4-MeO-Ph4-MeO-PhChalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free)93[3]
52,4,6-Tris(4-nitrophenyl)pyridine4-NO₂-Ph4-NO₂-Ph4-NO₂-PhChalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free)93[3]
62-Amino-4,6-diphenyl-3-cyanopyridinePhPhCN, 2-NH₂Chalcone, Malononitrile, NH₄OAc, EtOH, reflux, overnight-[4]
74'-(4-Ethoxyphenyl)-3,2':6',3''-terpyridine3-pyridyl4-EtO-Ph3-pyridyl3-Acetylpyridine, 4-Ethoxybenzaldehyde, KOH, EtOH, then aq. NH₃16.7[5]
84'-(4-Butoxyphenyl)-3,2':6',3''-terpyridine3-pyridyl4-BuO-Ph3-pyridyl3-Acetylpyridine, 4-Butoxybenzaldehyde, KOH, EtOH, then aq. NH₃31.1[5]

Experimental Protocols

This section provides detailed experimental procedures for the preparation of a key starting material and the synthesis of substituted pyridines via both the classical and a one-pot Kröhnke reaction.

Preparation of N-Phenacylpyridinium Bromide

The α-pyridinium methyl ketone salt is a key precursor for the Kröhnke synthesis and can be readily prepared from the corresponding α-bromo ketone and pyridine.[1]

  • Reactants:

    • 2-Bromoacetophenone (1.0 equiv)

    • Pyridine (1.1 equiv)

    • Acetone (solvent)

  • Procedure:

    • Dissolve 2-bromoacetophenone in a minimal amount of acetone.

    • To this solution, add pyridine dropwise with stirring at room temperature.

    • A precipitate will form upon addition. Continue stirring for 1-2 hours to ensure complete reaction.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold acetone to remove any unreacted starting materials.

    • Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.

Synthesis of 2,4,6-Triphenylpyridine (Classical Method)

This protocol describes the synthesis of a classic Kröhnke product, 2,4,6-triphenylpyridine, from N-phenacylpyridinium bromide and chalcone.

  • Reactants:

    • N-Phenacylpyridinium bromide (1.0 equiv)

    • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

    • Ammonium acetate (10 equiv)

    • Glacial acetic acid (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice water with stirring.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

One-Pot Synthesis of 2,4,6-Triarylpyridines (Solvent-Free)

This modified procedure offers a more efficient and environmentally friendly approach to 2,4,6-triarylpyridines.[6]

  • Reactants:

    • Substituted acetophenone (2.0 equiv)

    • Substituted benzaldehyde (1.0 equiv)

    • Ammonium acetate (excess)

  • Procedure:

    • In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.

    • Heat the solvent-free mixture at 120-140 °C for 2-4 hours.

    • The reaction mixture will become a melt and then solidify upon completion.

    • Allow the mixture to cool to room temperature.

    • Treat the solid residue with water and break it up.

    • Collect the crude product by vacuum filtration and wash with water.

    • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the Kröhnke pyridine synthesis, from starting material preparation to final product purification.

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Kröhnke_Workflow cluster_prep Starting Material Preparation cluster_reaction Kröhnke Reaction cluster_workup Workup and Purification cluster_analysis Product Analysis prep_pyridinium Synthesize α-Pyridinium Methyl Ketone Salt reaction_setup Combine Reactants and Ammonium Acetate in Solvent prep_pyridinium->reaction_setup prep_chalcone Synthesize α,β-Unsaturated Carbonyl (if not commercial) prep_chalcone->reaction_setup heating Heat to Reflux reaction_setup->heating monitoring Monitor by TLC heating->monitoring precipitation Precipitate Product in Ice Water monitoring->precipitation Reaction Complete filtration Filter and Wash Solid precipitation->filtration purification Recrystallize or Column Chromatography filtration->purification analysis Characterize Pure Pyridine (NMR, MS, etc.) purification->analysis

Caption: A general experimental workflow for the Kröhnke pyridine synthesis.

Conclusion

The Kröhnke pyridine synthesis remains a cornerstone in the field of heterocyclic chemistry, providing a reliable and adaptable method for the construction of substituted pyridines. Its broad substrate scope, coupled with the development of more efficient one-pot variations, ensures its continued relevance in both academic research and industrial drug discovery. This technical guide has provided a comprehensive overview of the core principles, practical methodologies, and quantitative aspects of the Kröhnke synthesis, empowering researchers to effectively utilize this powerful reaction in their synthetic endeavors.

References

Spectroscopic Profile of 2,6-Bis(p-tolyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for 2,6-Bis(p-tolyl)pyridine, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed spectroscopic information, experimental methodologies, and a structured presentation of data to facilitate its use in further research and development.

Chemical Structure and Properties

IUPAC Name: 2,6-bis(4-methylphenyl)pyridine Molecular Formula: C₁₉H₁₇N Molecular Weight: 259.35 g/mol [1] CAS Number: 14435-88-2[2] Melting Point: 87.0-88.5 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.97d8.04HAromatic H (ortho to pyridine)
7.69t7.81HAromatic H (para to N in pyridine)
7.56d7.82HAromatic H (meta to N in pyridine)
7.22d7.94HAromatic H (meta to pyridine)
2.35s-6HMethyl H (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
155.7C (quaternary, attached to N)
137.8C (quaternary, attached to methyl)
136.3C (aromatic, para to N in pyridine)
135.8C (quaternary, attached to pyridine)
128.4C-H (aromatic, meta to pyridine)
125.8C-H (aromatic, ortho to pyridine)
117.0C-H (aromatic, meta to N in pyridine)
20.3C (methyl, -CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data of this compound

Techniquem/zInterpretation
EI259.15[M]⁺

Predicted mass spectrometry data for various adducts are also available, including [M+H]⁺ at m/z 260.14338 and [M+Na]⁺ at m/z 282.12532.[3]

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
3000-2850C-H stretchMethyl (-CH₃)
~1600, ~1580, ~1470, ~1450C=C and C=N stretchAromatic rings and Pyridine ring
~820C-H out-of-plane bend1,4-disubstituted benzene (p-tolyl)

These expected values are based on the typical IR absorption regions for the functional groups present in the molecule. For instance, the IR spectrum of 2,6-bis(tosyloxymethyl)pyridine shows aromatic C=C stretching around 1596 cm⁻¹ and CH₃ stretching at 2958 cm⁻¹.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound is not explicitly detailed in the searched results. However, substituted pyridines typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of pyridine itself shows absorption maxima at approximately 254 nm, with other peaks at 250 and 262 nm, which are attributed to π-π* and n-π* electronic transitions.[1] The extended conjugation in this compound, due to the tolyl substituents, would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift). For example, a related furopyridine derivative shows absorption bands in the range of 250 to 390 nm.[5]

Experimental Protocols

The following section outlines a general methodology for the spectroscopic analysis of this compound, based on standard laboratory practices for the characterization of organic compounds.

General Synthesis and Purification

A typical synthesis of 2,6-diarylpyridines can be achieved through various organic coupling reactions. Following synthesis, the crude product is typically purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The purity of the final compound is then assessed by thin-layer chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced, and the resulting mass-to-charge ratios of the molecular ion and any fragment ions are recorded.

Infrared Spectroscopy

FTIR spectra are recorded on a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration. The absorbance is measured over a wavelength range, typically from 200 to 800 nm, using a quartz cuvette.

Visualizations

The following diagrams illustrate key workflows in the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry (EI, ESI) Purification->MS Sample IR IR Spectroscopy Purification->IR Sample UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The compiled data and outlined protocols are intended to support and streamline further research and applications involving this compound.

References

Crystal structure of 2,6-Bis(p-tolyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Crystal Structure of 2,6-Bis(p-tolyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and crystal structure of selected this compound derivatives. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

2,6-Diarylpyridines are a class of compounds that have garnered significant interest due to their versatile applications as ligands in coordination chemistry, building blocks for supramolecular structures, and scaffolds in medicinal chemistry. The substitution pattern on the pyridine and flanking aryl rings plays a crucial role in determining the steric and electronic properties of these molecules, thereby influencing their chemical reactivity and biological activity. This guide focuses on the crystal structures of this compound derivatives, providing a comparative analysis of their solid-state conformations and intermolecular interactions.

Crystal Structure Analysis

The three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal are fundamental to understanding its physical and chemical properties. X-ray crystallography is a powerful technique to elucidate these structures. This section presents the crystallographic data for two derivatives: 4-phenyl-2,6-bis(4-tolyl)pyridine and 2,6-bis(tosyloxymethyl)pyridine. For comparative purposes, the crystal structure of the closely related 2,6-diphenylpyridine is also included.

Crystallographic Data Tables

The following tables summarize the key crystallographic data for the selected compounds, allowing for a clear comparison of their unit cell parameters and refinement statistics.

Table 1: Crystal Data and Structure Refinement for 4-Phenyl-2,6-bis(4-tolyl)pyridine [1]

ParameterValue
Empirical FormulaC25H21N
Formula Weight335.43
Temperature (K)295
Wavelength (Å)0.71073
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)21.234(3)
b (Å)12.0489(15)
c (Å)7.3601(10)
α (°)90
β (°)90
γ (°)90
Volume (ų)1883.1(4)
Z4
Density (calculated) (Mg/m³)1.183
Absorption Coefficient (mm⁻¹)0.070
F(000)712
Crystal Size (mm³)0.24 x 0.16 x 0.14
Theta range for data collection (°)2.15 to 25.00
Reflections collected6295
Independent reflections1833 [R(int) = 0.0301]
Final R indices [I>2sigma(I)]R1 = 0.0583, wR2 = 0.1791
R indices (all data)R1 = 0.0988, wR2 = 0.2073

Table 2: Crystal Data and Structure Refinement for 2,6-Bis(tosyloxymethyl)pyridine [2]

ParameterValue
Empirical FormulaC21H21NO6S2
Formula Weight447.51
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)21.032(3)
b (Å)6.2243(10)
c (Å)15.405(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)2016.6(5)
Z4
Density (calculated) (Mg/m³)1.474
Absorption Coefficient (mm⁻¹)0.303
F(000)936
Crystal Size (mm³)0.16 x 0.13 x 0.04
Theta range for data collection (°)2.46 to 28.38
Reflections collected41584
Independent reflections2528 [R(int) = 0.0974]
Final R indices [I>2sigma(I)]R1 = 0.0474, wR2 = 0.1370
R indices (all data)R1 = 0.0668, wR2 = 0.1507

Table 3: Crystal Data and Structure Refinement for 2,6-Diphenylpyridine [3]

ParameterValue
Empirical FormulaC17H13N
Formula Weight231.28
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)16.1368(16)
b (Å)12.5371(14)
c (Å)6.2969(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1273.9(2)
Z4
Density (calculated) (Mg/m³)1.205
Absorption Coefficient (mm⁻¹)0.071
F(000)488
Crystal Size (mm³)0.70 x 0.32 x 0.14
Theta range for data collection (°)2.97 to 27.48
Reflections collected9331
Independent reflections1596 [R(int) = 0.0531]
Final R indices [I>2sigma(I)]R1 = 0.0553, wR2 = 0.1633
R indices (all data)R1 = 0.0911, wR2 = 0.1878

Experimental Protocols

The synthesis of 2,6-diarylpyridines is often achieved through the Kröhnke pyridine synthesis. This section provides a general overview of this method, followed by the specific experimental procedures for the synthesis of the highlighted derivatives.

General Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for the preparation of substituted pyridines. The reaction typically involves the condensation of a 1,5-dicarbonyl compound (or its precursor) with an ammonium salt, which serves as the nitrogen source for the pyridine ring.[4][5] A common variation involves the reaction of an α,β-unsaturated ketone with a ketone in the presence of ammonium acetate.

Krohnke_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketone Ketone reaction Michael Addition & Cyclocondensation ketone->reaction enone α,β-Unsaturated Ketone enone->reaction ammonium_salt Ammonium Acetate ammonium_salt->reaction pyridine Substituted Pyridine reaction->pyridine

A generalized workflow for the Kröhnke pyridine synthesis.
Synthesis of 4-Phenyl-2,6-bis(4-tolyl)pyridine[1]

A mixture of benzaldehyde (1.06 g, 10 mmol), 4-methylacetophenone (2.68 g, 20 mmol), and NaOH (0.80 g, 20 mmol) in a solution of water (20 ml) and 95% ethanol (20 ml) was stirred at room temperature for 3 hours. Following this, a solution of ammonium acetate (7.70 g, 100 mmol) in 95% ethanol (60 ml) was added, and the reaction mixture was refluxed at 343 K for 8 hours. The resulting solution was then cooled, and the solvent volume was reduced to 20 ml, leading to the formation of a white precipitate. This precipitate was collected by filtration and washed with ethanol. The final product was obtained as colorless prism crystals by recrystallization from 95% ethanol.

Synthesis_of_4_Phenyl_2_6_bis_4_tolyl_pyridine cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product benzaldehyde Benzaldehyde step1 Stir at RT for 3h (in H2O/EtOH) benzaldehyde->step1 methylacetophenone 4-Methylacetophenone methylacetophenone->step1 naoh NaOH naoh->step1 ammonium_acetate Ammonium Acetate step2 Add Ammonium Acetate (in EtOH) ammonium_acetate->step2 step1->step2 step3 Reflux at 343 K for 8h step2->step3 step4 Cool, Reduce Solvent, Filter & Wash step3->step4 step5 Recrystallize from EtOH step4->step5 product 4-Phenyl-2,6-bis(4-tolyl)pyridine step5->product

The experimental workflow for the synthesis of 4-phenyl-2,6-bis(4-tolyl)pyridine.
Synthesis of 2,6-Bis(tosyloxymethyl)pyridine[2]

To a 500 ml round-bottom flask, NaOH (8.0 g, 0.20 mol) and 2,6-pyridinedimethanol (2.78 g, 0.020 mol) were dissolved in 150 ml of a 1:1 mixture of THF and water. The resulting solution was stirred and cooled to 0 °C. A solution of p-toluenesulfonyl chloride (7.61 g, 0.040 mol) in 75 ml of THF was then added dropwise. The reaction mixture was stirred at 0 °C for 15 minutes and then at room temperature for 4 hours. Subsequently, the mixture was poured into 200 ml of water and extracted with dichloromethane (4 x 75 ml). The combined organic layers were washed with a saturated NaCl solution and dried over Na2SO4. The solvent was removed under reduced pressure to yield the product as a white crystalline solid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the product in THF and ethanol at room temperature.[2]

Conclusion

This technical guide has provided a concise yet detailed overview of the crystal structures and synthetic methodologies for selected this compound derivatives. The presented data highlights the structural diversity within this class of compounds and offers researchers access to key experimental protocols. The comparative crystallographic tables and workflow diagrams serve as a practical resource for those engaged in the design and synthesis of novel pyridine-based molecules for various applications.

References

Photophysical properties of novel pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Photophysical Properties of Novel Pyridine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of recently developed pyridine derivatives. Pyridine, a fundamental nitrogen-containing heterocycle, serves as a core scaffold in numerous bioactive substances and functional materials.[1] The introduction of various substituents to the pyridine ring allows for the fine-tuning of its electronic and optical properties, leading to the creation of novel fluorophores with applications ranging from biological imaging and chemical sensing to organic light-emitting diodes (OLEDs).[1][2][3][4] This document details the absorption, emission, and fluorescence efficiency of several classes of these compounds, outlines the experimental protocols for their characterization, and visualizes key workflows and concepts.

Core Photophysical Concepts

The interaction of light with pyridine derivatives is governed by several key photophysical principles:

  • Absorption and Emission: Molecules absorb photons of a specific energy, promoting an electron from a ground state (S₀) to an excited singlet state (S₁). The molecule then relaxes, often by emitting a photon (fluorescence), returning to the ground state. The absorption and emission events are characterized by their maximum wavelengths (λ_abs and λ_em).

  • Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum (λ_em - λ_abs) is known as the Stokes shift. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.

  • Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (approaching 1.0 or 100%) is a key characteristic of a bright fluorophore.[5]

  • Aggregation-Induced Emission (AIE): Some molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state.[1] This phenomenon, known as AIE, is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.[1]

Photophysical Properties of Novel Pyridine Derivatives

The properties of pyridine-based fluorophores are highly dependent on their molecular structure, particularly the nature and position of substituents which can modulate the internal charge transfer (ICT) state.[1] Electron-donating groups (e.g., amino, methyl) and electron-withdrawing groups (e.g., cyano, trifluoromethyl) significantly influence the absorption and emission characteristics.[1][6]

Imidazo[1,2-a]pyridines

This class of fused heterocyclic compounds is well-explored for its fluorescent properties.[6] The rigid, π-conjugated bicyclic structure often leads to excellent quantum yields.[6]

  • Substituent Effects: The introduction of electron-donating groups, especially in a para position, can enhance fluorescence intensity due to extended conjugation.[6] Conversely, substituting the pyridine or pyrimidine ring with a nitro group typically destroys fluorescence.[7]

  • Solvatochromism: Some imidazo[1,2-a]pyridine derivatives exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red shift) as the polarity of the solvent increases.[8]

Pyridine-Carbazole Acrylonitriles

These compounds are designed as donor-acceptor molecules, with carbazole acting as the electron donor and the pyridine/acrylonitrile portion as the electron acceptor.[9]

  • Solid-State Emission: A notable feature of these derivatives is their strong fluorescence in the solid state, which is attributed to aggregation-induced emission.[10]

  • Positional Isomerism: The position of the nitrogen atom in the pyridine ring (ortho, meta, or para relative to the acrylonitrile bridge) influences the photophysical properties, with the para-substituted derivative showing a significant bathochromic (red) shift in both absorption and emission compared to the others.[10]

AIEE-Active Pyridine Derivatives

Novel pyridine-based compounds have been specifically designed to exhibit Aggregation-Induced Emission Enhancement (AIEE).

  • N-methyl-4-((pyridin-2-yl)amino)maleimides: These molecules, based on an acceptor-donor-acceptor (A-D-A) system, are fluorescent in organic solvents and show a significant enhancement of fluorescence in aqueous media due to aggregation.[1] Compounds bearing strong electron-withdrawing groups (like CF₃) can exhibit up to a 15-fold increase in fluorescence upon aggregation.[1]

Data Presentation: Photophysical Properties

The following tables summarize the quantitative photophysical data for selected novel pyridine derivatives as reported in the literature.

Table 1: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

Compound Class Solvent λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ_F) Reference
Phenyl-substituted Imidazo[1,2-a]pyridines CH₂Cl₂ - Blue region - 0.22 - 0.61 [6]
3-hydroxymethyl Imidazo[1,2-a]pyridines Ethyl Acetate - Purple light - - [7]

| 3-hydroxymethyl Imidazo[1,2-a]pyrimidines | Ethyl Acetate | - | Blue light | - | - |[7] |

Table 2: Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives

Compound Medium λ_abs (nm) λ_em (nm) Stokes Shift (nm) Reference
2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile Chloroform 380 - - [10]
2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile Solid State 398 540 142 [10]
2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile Chloroform 378 - - [10]
2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile Solid State 390 540 150 [10]
2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile DMSO 396 - - [10]

| 2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 442 | 604 | 162 |[10] |

Table 3: Photophysical Properties of Substituted Aminopyridine Derivatives

Compound Solvent λ_ex (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ_F) Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate - 390 480 90 0.44 [2]
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate - 390 485 95 0.27 [2]
Diethyl 6-(4-azidophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate - 390 480 90 0.67 [2]

| 2-amino-6-phenylpyridine derivative (reduced esters) | - | - | 400 | - | 0.81 |[2] |

Experimental Protocols

The characterization of the photophysical properties of novel compounds relies on a suite of standardized spectroscopic and computational techniques.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelengths at which a molecule absorbs light (λ_abs) and to calculate its molar absorption coefficient (ε).

  • Methodology:

    • Sample Preparation: Prepare solutions of the pyridine derivative in a spectroscopic-grade solvent (e.g., CH₂Cl₂, Chloroform, DMSO) at a known concentration (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M).[11] A solvent-only blank is also prepared.

    • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., JASCO V-770) is used.[11]

    • Measurement: The cuvette containing the blank solution is placed in the reference beam path, and the sample solution is placed in the sample beam path. The absorbance is recorded over a relevant spectral range (e.g., 200-800 nm).

    • Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy
  • Objective: To determine the excitation and emission spectra (λ_ex and λ_em) of a fluorescent molecule.

  • Methodology:

    • Sample Preparation: Samples are prepared similarly to UV-Vis spectroscopy, though often at lower concentrations to avoid inner filter effects.

    • Instrumentation: A fluorescence spectrophotometer or spectrofluorometer (e.g., HITACHI F-4700) is used.[11]

    • Emission Spectrum: The sample is excited at its λ_abs, and the emitted light is scanned across a range of higher wavelengths to record the emission spectrum and determine λ_em.

    • Excitation Spectrum: The emission is monitored at λ_em, while the excitation wavelength is scanned across a range of lower wavelengths. The resulting excitation spectrum should be similar in shape to the absorption spectrum.

Fluorescence Quantum Yield (Φ_F) Determination
  • Objective: To measure the efficiency of fluorescence.

  • Methodology (Comparative Method):

    • Standard Selection: A well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range is chosen (e.g., phenanthrene (Φ_F = 0.125), fluorescein (Φ_F = 0.92), or anthracene (Φ_F = 0.36)).[6][12][13]

    • Absorbance Matching: Prepare dilute solutions of both the standard and the sample compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) and matched as closely as possible.

    • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

    • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

      Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

      where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 's' and 'r' denote the sample and reference standard, respectively.

Computational Chemistry
  • Objective: To gain insight into the electronic structure and predict photophysical properties.

  • Methodology:

    • Software: Quantum chemical programs like Gaussian are used.[11]

    • Methods: Density Functional Theory (DFT) is used to optimize the ground-state geometry of the molecule. Time-Dependent Density Functional Theory (TD-DFT) is then employed to calculate the energies of the excited states, which allows for the prediction of absorption and emission wavelengths.[1][14] These calculations help rationalize experimental findings, such as the effect of different substituents on the spectra.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysics Photophysical Analysis synthesis Synthesis of Pyridine Derivative purification Purification (e.g., Chromatography) synthesis->purification structural Structural Analysis (NMR, Mass Spec) purification->structural uv_vis UV-Vis Absorption Spectroscopy structural->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence computational TD-DFT Calculations uv_vis->computational qy Quantum Yield Measurement fluorescence->qy fluorescence->computational

structure_property cluster_substituents Substituent Effects cluster_properties Resulting Photophysical Properties PC Pyridine Core EDG Electron-Donating Group (EDG) (e.g., -NH₂, -CH₃) PC->EDG add EWG Electron-Withdrawing Group (EWG) (e.g., -CN, -CF₃) PC->EWG add ICT Modulated Internal Charge Transfer (ICT) EDG->ICT EWG->ICT RS Red Shift (Bathochromic) BS Blue Shift (Hypsochromic) IQY Increased Quantum Yield ICT->RS ICT->BS ICT->IQY

aie_concept cluster_solution Dilute Solution cluster_aggregate Aggregated State sol_mol Molecule with Free Intramolecular Rotations (FIR) sol_result Non-Radiative Decay Dominates sol_mol->sol_result upon excitation agg_mol Molecule with Restricted Intramolecular Rotations (RIR) sol_mol->agg_mol Aggregation (e.g., add poor solvent) sol_emission Weak / No Emission sol_result->sol_emission agg_result Radiative Decay Pathway Opens agg_mol->agg_result upon excitation agg_emission Strong Fluorescence agg_result->agg_emission

References

Unveiling the Frontier Molecular Orbitals of 2,6-Bis(p-tolyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electronic properties of heterocyclic compounds are of paramount importance in various scientific domains, including materials science and drug discovery. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical quantum chemical descriptors that govern a molecule's charge transport characteristics, reactivity, and photophysical behavior. This technical guide provides an in-depth analysis of the HOMO and LUMO energy levels of 2,6-Bis(p-tolyl)pyridine, a significant pyridine derivative. Due to the limited availability of direct experimental or computational data for this specific molecule, this report leverages data from a closely related analogue, 3,5-dimethyl-2,6-diphenylpyridine, to provide valuable estimations. The computational methodology employed for the analogue is detailed to ensure transparency and facilitate further research.

Computational Data for a Close Analogue: 3,5-dimethyl-2,6-diphenylpyridine

A computational study on 3,5-dimethyl-2,6-diphenylpyridine, a structurally similar compound to this compound, provides insightful estimations of the HOMO and LUMO energy levels. These calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1]

Table 1: Calculated HOMO and LUMO Energy Levels of 3,5-dimethyl-2,6-diphenylpyridine [1]

ParameterEnergy (eV)
HOMO-6.9470
LUMO-0.0000
Energy Gap (HOMO-LUMO)6.9470

Note: The LUMO energy level at 0.0000 eV is likely a result of the specific computational reference level and the energy gap is the absolute difference between the HOMO and LUMO energies.

Experimental Protocols: A General Overview

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Typical Experimental Setup:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Analyte: The compound of interest (e.g., this compound) at a concentration of approximately 1 mM.

  • Procedure: The potential is swept linearly with time between defined limits, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to determine the optical bandgap of a molecule, which can be related to the HOMO-LUMO gap.

Typical Experimental Setup:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as cyclohexane, dichloromethane, or acetonitrile.

  • Procedure: A solution of the compound is prepared, and its absorption spectrum is recorded. The onset of the lowest energy absorption band is used to calculate the optical bandgap (Egopt).

Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of HOMO and LUMO energy levels using Density Functional Theory (DFT).

G Computational Workflow for HOMO/LUMO Determination cluster_0 Molecular Structure Preparation cluster_1 Geometry Optimization cluster_2 Electronic Property Calculation cluster_3 Data Analysis mol_build Build 3D structure of This compound dft_opt Perform Geometry Optimization using DFT (e.g., wB97XD/Def2TZVPP) mol_build->dft_opt Input Structure freq_calc Frequency Calculation to confirm minimum energy structure dft_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation on the optimized geometry freq_calc->sp_calc Verified Structure homo_lumo Extract HOMO and LUMO energy levels sp_calc->homo_lumo Electronic Structure energy_gap Calculate HOMO-LUMO Energy Gap homo_lumo->energy_gap visualization Visualize Molecular Orbitals homo_lumo->visualization

Caption: A flowchart illustrating the typical computational workflow for determining HOMO and LUMO energy levels using DFT.

Conclusion

This technical guide has provided an overview of the HOMO and LUMO energy levels of this compound. While direct experimental data for this molecule remains elusive in the current literature, computational data from a close analogue, 3,5-dimethyl-2,6-diphenylpyridine, offers a valuable starting point for understanding its electronic properties. The outlined experimental and computational protocols provide a clear roadmap for researchers seeking to perform their own investigations into this and related compounds. Further experimental and theoretical studies are encouraged to precisely determine the electronic characteristics of this compound and expand its potential applications in various fields of science and technology.

References

Theoretical studies and DFT calculations of pyridine compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Theoretical Studies and DFT Calculations of Pyridine Compounds

Introduction

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, serves as a fundamental scaffold in medicinal chemistry and drug design.[1][2][3] Its structural similarity to benzene, with one methine group replaced by a nitrogen atom, imparts unique physicochemical properties such as enhanced water solubility, metabolic stability, and the ability to form hydrogen bonds.[1] These characteristics make the pyridine ring a prevalent feature in numerous FDA-approved drugs and a vast array of biologically active molecules exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][]

To accelerate the discovery and optimization of pyridine-based therapeutic agents, computational chemistry has become an indispensable tool. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, molecular geometry, and reactivity of these compounds at an atomic level.[6][7] DFT calculations enable researchers to predict a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[8] This information is critical for understanding structure-activity relationships (SAR), predicting reaction mechanisms, and informing the design of more potent and selective drug candidates. This guide provides a technical overview of the application of DFT in the study of pyridine compounds for researchers, scientists, and professionals in drug development.

Core Concepts and Methodology in DFT Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool due to its favorable balance between accuracy and computational cost. The core idea of DFT is that the properties of a molecule can be determined from its electron density.

Experimental & Computational Protocols

A typical workflow for performing DFT calculations on pyridine derivatives involves several key steps, from initial structure preparation to the analysis of calculated properties. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

1. Structure Optimization:

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Method: An initial 3D structure of the pyridine derivative is created. A geometry optimization calculation is then performed.

  • Common Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for a broad range of organic molecules.[9][10] Other functionals like M06-2X may also be employed.[11]

  • Common Basis Sets: Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used, offering a good compromise between accuracy and computational expense.[9][11]

2. Vibrational Frequency Analysis:

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • Method: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a stable structure. The calculated frequencies correspond to the vibrational modes of the molecule.[12][13]

3. Electronic Property Calculation:

  • Objective: To understand the electronic nature and reactivity of the molecule.

  • Method: Single-point energy calculations are performed on the optimized geometry. This provides data on:

    • HOMO and LUMO Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and reactivity.[8][10] A smaller gap suggests the molecule is more reactive.[8]

    • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and hyperconjugative interactions within the molecule.[11]

4. Solvation Effects:

  • Objective: To model the behavior of the molecule in a solvent, which is more representative of real-world biological and chemical systems.

  • Method: Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to account for the influence of a solvent (e.g., water, ethanol) on the molecule's geometry and properties.[7]

Below is a diagram illustrating a typical DFT workflow for the analysis of a pyridine compound.

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Analysis & Output Mol_Input Input Molecular Structure (e.g., Pyridine Derivative) Choose_Method Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Mol_Input->Choose_Method Geom_Opt Geometry Optimization Choose_Method->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc SPE_Calc Electronic Property Calculation (HOMO, LUMO, MEP) Geom_Opt->SPE_Calc Verify_Min Verify Energy Minimum (No Imaginary Frequencies) Freq_Calc->Verify_Min Compare_Exp Compare with Experimental Data (IR, Raman, UV-Vis) Freq_Calc->Compare_Exp Analyze_Elec Analyze Electronic Properties (Reactivity, Charge Distribution) SPE_Calc->Analyze_Elec Analyze_Geom Analyze Geometric Parameters (Bond Lengths, Angles) Analyze_Geom->Compare_Exp

A typical workflow for DFT analysis of pyridine compounds.

Data Presentation: Calculated Properties

DFT calculations yield a wealth of quantitative data. Presenting this data in a structured format is essential for comparison and analysis.

Table 1: Optimized Geometric Parameters of Pyridine

The geometry of pyridine has been extensively studied. The following table compares experimental values with those calculated using the B3LYP functional.

ParameterBondCalculated Bond Length (Å)Experimental Bond Length (Å)
Bond LengthC2-N11.3381.338
C6-N11.3381.338
C2-C31.3961.394
C5-C61.3961.394
C3-C41.3931.394
C4-C51.3931.394
Parameter Angle Calculated Bond Angle (°) Experimental Bond Angle (°)
Bond AngleC6-N1-C2117.0116.8
N1-C2-C3123.8123.9
C2-C3-C4118.4118.5
C3-C4-C5118.5118.3
(Note: Data compiled and generalized from typical DFT studies. Experimental data for comparison is from crystallographic studies.)[14]
Table 2: Electronic Properties of Substituted Pyridines

The electronic properties of pyridine derivatives are highly sensitive to the nature and position of substituents. These properties are often correlated with biological activity.[1][6]

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Pyridine-6.65-0.456.202.21
4-Aminopyridine-5.89-0.115.783.85
4-Nitropyridine-7.68-2.215.471.62
4-Chloropyridine-6.82-0.985.840.55
3-(2-methylphenylaminothiazol-5-oyl) pyridine-5.91-2.103.814.35
(Note: Values are representative and calculated at the B3LYP/6-31G level. Actual values may vary slightly based on the specific functional and basis set used.)
Table 3: Calculated vs. Experimental Vibrational Frequencies for Pyridine

Vibrational analysis is crucial for characterizing molecules. DFT can accurately predict vibrational modes, which can be compared with experimental IR and Raman spectroscopy data.[12][13]

Vibrational ModeSymmetryCalculated (cm⁻¹)Experimental (cm⁻¹)
Ring stretchingA115981583
C-H in-plane bendA112251218
Ring breathingA11001992
Ring stretchingB214451439
C-H out-of-plane bendB1752748
(Note: Frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and other systematic errors in DFT calculations.)

Applications in Drug Design and Development

DFT calculations serve as a powerful predictive tool in the drug discovery pipeline, particularly in understanding the structure-activity relationship (SAR) and mechanism of action of pyridine-based drugs.

Structure-Activity Relationship (SAR) Studies

By calculating properties for a series of pyridine derivatives, researchers can build models that correlate electronic or structural features with biological activity. For example, studies have shown that the antiproliferative activity of certain pyridine compounds is enhanced by the presence of electron-donating groups (-OH, -NH₂) and diminished by bulky or halogen groups.[1] DFT can quantify the electronic impact of these substituents, explaining the observed trends. The HOMO-LUMO gap can indicate the molecule's ability to participate in charge-transfer interactions, which is often crucial for binding to a biological target.[8]

Molecular Docking and Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. DFT plays a critical role in this process by providing accurate, low-energy 3D conformations and partial atomic charges for the ligand (the pyridine derivative).[15][16] This information is then used by docking programs to score and rank potential binding poses within the active site of a target protein, such as an enzyme or receptor.[17] Docking studies on pyridine derivatives have helped elucidate their binding modes with targets like human topoisomerase-IIβ and dihydrofolate reductase (DHFR), providing a rationale for their observed anticancer or antimicrobial activities.[15][16]

The diagram below illustrates how DFT and docking studies are integrated to predict the biological potential of new pyridine compounds.

SAR_Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_pred Prediction & Design DFT_Calc DFT Calculations on Pyridine Derivatives Geom Optimized Geometry DFT_Calc->Geom Elec Electronic Properties (HOMO, LUMO, MEP) DFT_Calc->Elec Docking Molecular Docking (Ligand-Protein Interaction) Geom->Docking SAR_Model Develop SAR Model Elec->SAR_Model Binding Binding Affinity & Interaction Analysis Docking->Binding Binding->SAR_Model Synthesis Chemical Synthesis Bio_Assay Biological Assays (e.g., IC50, MIC) Synthesis->Bio_Assay Bio_Assay->SAR_Model Correlate Data Predict Predict Biological Activity SAR_Model->Predict New_Design Design New Compounds Predict->New_Design New_Design->Synthesis Feedback Loop

Integration of DFT and docking to guide drug design.

Conclusion

Theoretical studies and DFT calculations provide an invaluable framework for understanding the fundamental properties of pyridine compounds. For researchers in medicinal chemistry and drug development, these computational tools offer a rational, cost-effective approach to designing and optimizing novel therapeutic agents. By providing detailed insights into molecular structure, stability, and reactivity, DFT helps to elucidate structure-activity relationships, predict biological targets, and ultimately accelerate the journey from molecular concept to clinical candidate. The continued development of computational methods and computing power promises to further enhance the impact of these theoretical approaches in the future of medicine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Bis(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,6-Bis(p-tolyl)pyridine, a valuable scaffold in medicinal chemistry and materials science. The presented methodology is based on the well-established Kröhnke pyridine synthesis, a versatile and efficient method for the preparation of highly substituted pyridines.

Physicochemical Data and Characterization

A summary of the key quantitative data for the synthesized this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₉H₁₇N[1][2]
Molecular Weight 259.35 g/mol [2]
Appearance White solid[3]
Melting Point 87.0-88.5 °C[3]
¹H NMR (500 MHz, CDCl₃) δ 7.97 (d, J = 8.0 Hz, 4H), 7.69 (t, J = 7.8 Hz, 1H), 7.56 (d, J = 7.8 Hz, 2H), 7.22 (d, J = 7.9 Hz, 4H), 2.35 (s, 6H)[3]
¹³C NMR (126 MHz, CDCl₃) δ 155.7, 137.8, 136.3, 135.8, 128.4, 125.8, 117.0, 20.3[3]
Mass Spec (EI, m/z) 259.15 [M]⁺[3]

Experimental Protocol: Kröhnke Pyridine Synthesis

This protocol outlines the one-pot synthesis of this compound from p-methylacetophenone and an α,β-unsaturated ketone intermediate, which can be formed in situ.

Materials:

  • p-Methylacetophenone

  • An appropriate α,β-unsaturated ketone (e.g., chalcone derived from p-tolualdehyde)

  • Ammonium acetate (CH₃COONH₄)

  • Glacial acetic acid or methanol

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Heating mantle and stirrer

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methylacetophenone (2 equivalents), an appropriate α,β-unsaturated ketone (1 equivalent), and ammonium acetate (a suitable excess, e.g., 10 equivalents).

  • Solvent Addition: Add glacial acetic acid or methanol as the solvent. The reaction can often be performed under neat conditions as well.

  • Reaction: Heat the reaction mixture to reflux (typically between 120-140 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the reaction mixture into a beaker of ice water to induce precipitation of the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.

  • Characterization: Confirm the identity and purity of the final product using melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

experimental_workflow reagents Reagents: p-Methylacetophenone α,β-Unsaturated Ketone Ammonium Acetate reaction_setup Reaction Setup: Combine reagents in a round-bottom flask reagents->reaction_setup reflux Reflux: Heat at 120-140 °C for 4-8 hours reaction_setup->reflux workup Work-up: Cool and precipitate in ice water reflux->workup purification Purification: Recrystallization from ethanol workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

krohnke_mechanism start α-Pyridinium methyl ketone + α,β-Unsaturated ketone michael_addition Michael Addition start->michael_addition + NH₄OAc dicarbonyl 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl cyclization Cyclization with Ammonia dicarbonyl->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine oxidation Oxidation (Aromatization) dihydropyridine->oxidation product 2,6-Disubstituted Pyridine oxidation->product

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Suzuki-Miyaura cross-coupling reactions employing various pyridine-based ligands. The use of pyridine moieties in ligand architecture offers unique electronic and steric properties that can enhance catalytic activity, stability, and selectivity in the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry and drug discovery.

Introduction to Pyridine Ligands in Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryls and other conjugated systems.[1] The choice of ligand coordinated to the palladium catalyst is crucial for an efficient reaction, influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2][3] Pyridine-based ligands, incorporating the pyridine ring into their structure, have emerged as a versatile class of ligands. Their nitrogen atom can act as a hemilabile coordinating site, and the pyridine ring itself can be readily functionalized to tune the ligand's steric and electronic properties. This allows for the development of highly active catalysts for challenging coupling reactions, including those involving sterically hindered substrates or heteroaryl compounds.[4][5]

Featured Pyridine Ligand Systems

This note details the application of two distinct classes of pyridine-based ligands in Suzuki cross-coupling reactions:

  • 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands: These ligands feature a phosphine group attached to an imidazo[1,5-a]pyridine core. The combination of the electron-donating phosphine and the heterocyclic backbone leads to highly active catalysts.

  • N-Heterocyclic Carbene (NHC) Ligands with a Pyridine Moiety: NHC ligands are known for forming robust bonds with metal centers. Incorporating a pyridine structure into the NHC framework provides additional steric bulk and electronic modulation, proving effective in challenging denitrative coupling reactions.[6]

Application Note 1: Suzuki-Miyaura Coupling of Sterically Hindered Biaryls using 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands

This protocol is based on the work of M. R. M. Kassim, et al., demonstrating the efficacy of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands in the synthesis of sterically-hindered biaryl compounds.[2]

General Reaction Scheme

ArylHalide Ar-X Plus1 + ArylHalide->Plus1 BoronicAcid Ar'-B(OH)₂ Catalyst Pd(OAc)₂ / Ligand Base BoronicAcid->Catalyst Plus1->BoronicAcid Arrow Catalyst->Arrow Product Ar-Ar' Arrow->Product

Caption: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Ligand Screening for the Synthesis of 2,6-Dimethyl-(2-methoxy)biphenyl

The following table summarizes the screening of various 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for the model reaction between m-bromo-xylene and 2-methoxyphenylboronic acid.[2]

Ligand (4)Yield (%)
4a HHH85
4b OMeHH90
4c NMe₂HH95
4d CF₃HH75
4e HOMeH88
4f HNMe₂H92
4g HCF₃H78
4h HHOMe87
4i HHNMe₂94
4j HHCF₃80

Reaction Conditions: m-bromo-xylene (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2.5 mol%), Ligand (5.0 mol%), Base (2.5 equiv.), 1,4-dioxane (5 mL), 80 °C, 12-24 h.

Experimental Protocol

Materials:

  • Aryl halide (e.g., m-bromo-xylene)

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligand (e.g., 4c )

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.5 mmol, 2.5 equiv.).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.025 mmol, 2.5 mol%) and the 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand (0.05 mmol, 5.0 mol%) in anhydrous 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 3 mL of anhydrous 1,4-dioxane to the reaction mixture.

  • Equip the flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add aryl halide, boronic acid, and base to Schlenk flask B Prepare catalyst solution: Pd(OAc)₂ + Ligand in dioxane A->B C Add catalyst solution to flask B->C D Heat to 80 °C with stirring C->D E Monitor reaction (TLC/GC-MS) D->E F Cool to room temperature E->F G Dilute, wash with water/brine F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for Suzuki coupling.

Application Note 2: Denitrative Suzuki-Miyaura Coupling using Sterically Hindered Pyridine-Based NHC Ligands

This protocol describes a palladium-catalyzed denitrative Suzuki coupling of nitroarenes, which are often more readily available than the corresponding halides. The success of this transformation relies on sterically hindered N-heterocyclic carbene (NHC) ligands derived from imidazo[1,5-a]pyridines.[6]

General Reaction Scheme

ArylNitrate Ar-NO₂ Plus1 + ArylNitrate->Plus1 BoronicAcid R-B(OH)₂ Catalyst Pd(OAc)₂ / NHC Ligand Base BoronicAcid->Catalyst Plus1->BoronicAcid Arrow Catalyst->Arrow Product Ar-R Arrow->Product

Caption: Denitrative Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Coupling of Nitroarenes with Boronic Acids

The following table presents the yields for the coupling of various nitroarenes with different boronic acids using a palladium/NHC catalyst system.[6]

EntryNitroareneBoronic AcidProductYield (%)
14-NitrotoluenePhenylboronic acid4-Methylbiphenyl92
21-Nitro-4-(tert-butyl)benzenePhenylboronic acid4-tert-Butylbiphenyl88
34-NitroanisolePhenylboronic acid4-Methoxybiphenyl95
44-Nitrotoluene4-Methoxyphenylboronic acid4'-Methoxy-4-methylbiphenyl90
54-Nitrotoluene2-Methylphenylboronic acid2,4'-Dimethylbiphenyl85
64-NitrotolueneCyclohexylboronic acid4-Cyclohexyltoluene78

Reaction Conditions: Nitroarene (0.5 mmol), boronic acid (1.0 mmol), Pd(OAc)₂ (2 mol%), NHC Ligand (4 mol%), Cs₂CO₃ (1.5 mmol), Toluene (2 mL), 120 °C, 24 h.

Experimental Protocol

Materials:

  • Nitroarene (e.g., 4-nitrotoluene)

  • Boronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Aryl-5-(2,4,6-triisopropylphenyl)-2,3-imidazolylidene[1,5-a]pyridine (NHC ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Sealed reaction tube

  • Magnetic stirrer and heating block

Procedure:

  • To a dry, sealed reaction tube, add the nitroarene (0.5 mmol, 1.0 equiv.), boronic acid (1.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.01 mmol, 2 mol%), the NHC ligand (0.02 mmol, 4 mol%), and cesium carbonate (1.5 mmol, 3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar).

  • Add anhydrous toluene (2 mL) to the tube via syringe.

  • Seal the tube tightly and place it in a preheated heating block at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The choice of a pyridine-based ligand can influence the kinetics of each step in this cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxiAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Pyridine-based ligands offer a powerful platform for the development of highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions. The protocols outlined above for phosphinoimidazo[1,5-a]pyridines and pyridine-derived NHCs demonstrate their utility in synthesizing sterically hindered biaryls and in performing challenging denitrative couplings. Researchers and drug development professionals can utilize these notes as a starting point for their own synthetic endeavors, leveraging the unique properties of pyridine ligands to access novel chemical space. Further optimization of reaction conditions may be necessary for specific substrate combinations.

References

Application Notes and Protocols: 2,6-Bis(p-tolyl)pyridine and its Derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2,6-bis(p-tolyl)pyridine and its functionalized derivatives, specifically in the context of Organic Light-Emitting Diodes (OLEDs). While direct application data for this compound in OLEDs is not extensively documented in publicly available literature, its core structure serves as a valuable building block for highly efficient Hole-Transporting Materials (HTMs). This document will focus on a well-characterized derivative, 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me) , to illustrate the potential of this class of compounds in OLED technology.

Introduction

The development of efficient and stable materials for various layers within an OLED device is crucial for advancing display and lighting technologies. The 2,6-diphenylpyridine scaffold has been a subject of interest due to its rigid structure and tunable electronic properties. By introducing tolyl groups at the 2 and 6 positions, the resulting this compound offers a foundational structure for further functionalization. The addition of charge-transporting moieties, such as pyrene, can lead to materials with excellent hole-transporting capabilities, high thermal stability, and suitable energy levels for efficient charge injection and transport in OLEDs.

Application in OLEDs: The Case of 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me)

The derivative, 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me), has been successfully synthesized and utilized as a Hole-Transporting Material (HTM) in solution-processed OLEDs.[1][2][3][4] The introduction of the pyrene unit enhances the hole-transporting properties of the molecule.

Role in OLEDs

In an OLED device, the HTM facilitates the transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The efficiency of this process is highly dependent on the energy level alignment of the HTM with the adjacent layers (anode and emissive layer). Py-Me has been shown to have a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the commonly used indium tin oxide (ITO) anode.[1][2][3][4]

Performance Data

The performance of an OLED device is characterized by several key metrics, including turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). The following table summarizes the performance of a solution-processed yellow OLED employing Py-Me as the HTM.

ParameterValueReference
Device Structure ITO / PEDOT:PSS / Py-Me / CBP:PO-01 / TPBi / LiF / Al[1][2]
Maximum Luminance > 10,000 cd/m²[1][2][3]
Maximum Current Efficiency ~22 cd/A[1][2]
Maximum Power Efficiency ~18 lm/W[1][2]
Maximum External Quantum Efficiency (EQE) ~9%[1][2][4]
Turn-on Voltage ~3.0 V[1][2]
Optoelectronic Properties of Py-Me

The electronic properties of Py-Me determine its suitability as an HTM. The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for charge injection and transport.

PropertyEnergy Level (eV)MethodReference
HOMO -5.63Cyclic Voltammetry[1]
LUMO -2.33Calculated[1]
Triplet Energy (T₁) 2.35Calculated[1][2]

Experimental Protocols

Synthesis of this compound

Characterization Data:

  • Appearance: White solid

  • Melting Point: 87.0-88.5 °C

  • ¹H NMR (500 MHz, CDCl₃): δ 8.01 (d, J = 8.1 Hz, 4H), 7.74 (t, J = 7.8 Hz, 1H), 7.63 (d, J = 7.8 Hz, 2H), 7.29 (d, J = 7.9 Hz, 4H), 2.41 (s, 6H).

Synthesis of 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me)[1][2]

This protocol describes the synthesis of the functionalized derivative used in OLED applications.

Materials:

  • 4-methyl-acetophenone (3 equivalents)

  • 1-pyrenecarboxaldehyde (1 equivalent)

  • Sodium hydroxide (NaOH) (3 equivalents)

  • Ethanol (EtOH)

  • Ammonium acetate (8 equivalents)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask, stir a mixture of 4-methyl-acetophenone (3 equiv), 1-pyrenecarboxaldehyde (1 equiv), NaOH (3 equiv), and 15 mL of EtOH at room temperature for 1 hour.

  • Reflux the reaction mixture at 80 °C for 1 hour.

  • Add ammonium acetate (8 equiv) to the reaction mixture and continue to reflux for 12 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with DCM.

  • Wash the organic layer with water (2 x 25 mL).

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

OLED Device Fabrication (Solution Processing)[1][2]

This protocol outlines the general steps for fabricating a solution-processed OLED using Py-Me as the HTM.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Py-Me solution in a suitable organic solvent (e.g., chlorobenzene)

  • Emissive layer solution (e.g., CBP doped with a phosphorescent emitter like PO-01)

  • Electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Clean the ITO substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal.

  • Spin-coat the Py-Me solution onto the PEDOT:PSS layer to form the hole-transporting layer (HTL) and anneal.

  • Spin-coat the emissive layer solution on top of the HTL and anneal.

  • Thermally evaporate the electron-transporting layer (ETL), followed by LiF and then the Al cathode in a high-vacuum chamber (< 10⁻⁶ Torr).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up & Purification 4-methyl-acetophenone 4-methyl-acetophenone Stir_RT Stir at RT (1h) 4-methyl-acetophenone->Stir_RT 1-pyrenecarboxaldehyde 1-pyrenecarboxaldehyde 1-pyrenecarboxaldehyde->Stir_RT NaOH_EtOH NaOH in EtOH NaOH_EtOH->Stir_RT Ammonium_acetate Ammonium acetate Add_NH4OAc Add Ammonium Acetate Ammonium_acetate->Add_NH4OAc Reflux_1 Reflux at 80°C (1h) Stir_RT->Reflux_1 Reflux_1->Add_NH4OAc Reflux_2 Reflux (12h) Add_NH4OAc->Reflux_2 Quench Quench with Water Reflux_2->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify Product 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me) Purify->Product

Caption: Synthesis workflow for 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me).

OLED_Fabrication_Workflow Substrate_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone PEDOT_PSS_Deposition Spin-coat PEDOT:PSS (HIL) UV_Ozone->PEDOT_PSS_Deposition HTL_Deposition Spin-coat Py-Me (HTL) PEDOT_PSS_Deposition->HTL_Deposition EML_Deposition Spin-coat Emissive Layer (EML) HTL_Deposition->EML_Deposition ETL_Deposition Thermal Evaporation of ETL (e.g., TPBi) EML_Deposition->ETL_Deposition Cathode_Deposition Thermal Evaporation of LiF/Al (Cathode) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Final_Device OLED Device Encapsulation->Final_Device

Caption: Workflow for solution-processed OLED fabrication using Py-Me as the HTL.

Energy_Level_Diagram cluster_oled OLED Energy Levels cluster_energy Anode Anode (ITO) ~ -4.7 eV HIL HIL (PEDOT:PSS) ~ -5.2 eV HTL HTL (Py-Me) HOMO: -5.63 eV LUMO: -2.33 eV EML EML (CBP:PO-01) ETL ETL (TPBi) Cathode Cathode (LiF/Al) ~ -2.9 / -4.2 eV level_neg7 -7.0 eV level_neg6 -6.0 eV level_neg5 -5.0 eV level_neg4 -4.0 eV level_neg3 -3.0 eV level_neg2 -2.0 eV anode_level hil_level anode_level->hil_level htl_homo HOMO hil_level->htl_homo recombination Recombination (Light Emission) htl_homo->recombination htl_lumo LUMO cathode_level cathode_level->recombination hole_injection Hole Injection electron_injection Electron Injection

Caption: Energy level diagram of the OLED device showing charge injection and transport.

References

Application Notes and Protocols for 2,6-Bis(p-tolyl)pyridine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-bis(p-tolyl)pyridine as a ligand in catalytic applications. The content is structured to offer practical guidance and a theoretical framework for employing this ligand in synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling

Introduction

This compound is a bidentate N,N-ligand that can form stable complexes with various transition metals, including palladium. The steric bulk provided by the p-tolyl groups can influence the coordination geometry around the metal center, potentially enhancing catalytic activity and selectivity. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand plays a crucial role in stabilizing the active palladium species, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing the precipitation of palladium black.

Catalytic Performance in Suzuki-Miyaura Coupling

The this compound ligand, in conjunction with a palladium precursor like palladium(II) acetate, is effective for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. The following table summarizes representative data for the cross-coupling of various substrates.

EntryAryl BromideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
21-Bromo-4-(trifluoromethyl)benzene4-Methylphenylboronic acid4'-Methyl-4-(trifluoromethyl)biphenyl88
34-BromobenzaldehydePhenylboronic acid4-Formylbiphenyl85
43-Bromopyridine4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)pyridine78
51-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene95

General Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 12 h.

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 10.4 mg).

    • Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes. A color change should be observed, indicating complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

    • Add the remaining solvent (3 mL of toluene and 1.25 mL of deionized water).

  • Reaction Execution:

    • Fit the Schlenk flask with a condenser.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation Ar'B(OH)₂ PdII->Transmetal PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product caption Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start catalyst_prep In situ Catalyst Preparation (Pd(OAc)₂ + Ligand in Toluene) start->catalyst_prep reagents Add Reagents (Aryl Bromide, Arylboronic Acid, Base) catalyst_prep->reagents reaction Heat Reaction Mixture (100 °C, 12 h) reagents->reaction workup Aqueous Work-up (EtOAc/H₂O Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for Measuring Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample[1][2][3][4]. This value, ranging from 0 to 1 (or 0% to 100%), is crucial for characterizing fluorescent materials, developing fluorescence-based assays, and understanding molecular photophysics in research, drug development, and materials science[5][6]. A high quantum yield is often desirable for applications requiring bright fluorescent probes.

This document provides detailed protocols for the two primary methods used to measure fluorescence quantum yield: the comparative (or relative) method and the absolute method .

  • Comparative Method: This widely used technique involves comparing the fluorescence intensity of an unknown sample to that of a standard with a known quantum yield[1][4][5]. It is experimentally simpler but its accuracy depends on the reliability of the standard's reported quantum yield value[2][7].

  • Absolute Method: This method directly measures the number of photons emitted and absorbed by the sample, typically using an integrating sphere to capture all emitted light[2][7][8]. While more complex instrumentally, it does not rely on reference standards[5].

General Experimental Considerations

Accurate quantum yield measurements require meticulous attention to experimental detail. The following considerations apply to both the comparative and absolute methods.

Sample Preparation and Concentration
  • Purity: Use spectroscopic grade solvents and ensure all glassware is scrupulously clean to avoid interference from fluorescent impurities[1][6]. Always check solvents for background fluorescence before use[5].

  • Concentration: To prevent inner filter effects and self-quenching, the absorbance of the sample in the fluorescence cuvette (typically 10 mm path length) should be kept low, ideally below 0.1, and certainly not exceeding 0.1 at the excitation wavelength and across the emission region[1][4][9].

  • Degassing: Dissolved oxygen can quench fluorescence in some fluorophores. For such samples, degassing the solution by bubbling with an inert gas like nitrogen or argon may be necessary.

Cuvettes
  • Fluorescence Measurements: Standard 10 mm path length quartz fluorescence cuvettes are generally sufficient[1].

  • Absorbance Measurements: To improve accuracy when preparing very dilute solutions, using absorption cuvettes with longer path lengths (e.g., 20 mm or 50 mm) is advisable[1][4][9].

Instrumentation Parameters
  • Consistency: For comparative measurements, it is critical that all experimental parameters (e.g., excitation wavelength, slit widths, detector gain) are kept identical for both the sample and the reference standard[3][6].

  • Spectral Correction: The raw fluorescence spectra must be corrected for the wavelength-dependent response of the instrument's detector and optics. Modern spectrofluorometers typically have software routines to apply these correction factors[3][8].

Method 1: The Comparative Quantum Yield Measurement

The comparative method, also known as the relative method, is the most common approach for determining fluorescence quantum yield due to its straightforward implementation using standard laboratory equipment[5].

Principle

This method relies on the assumption that if a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons[1][3][4]. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.

The following equation is used for the calculation[3][4]:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • ΦX and ΦST are the fluorescence quantum yields of the test sample and the standard, respectively.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard.

  • ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1[10].

Selection of a Reference Standard

The choice of a suitable standard is critical for accurate results. Key criteria include:

  • Spectral Overlap: The standard should absorb at the chosen excitation wavelength and preferably emit in a similar spectral region to the test sample[1][6].

  • Known Quantum Yield: The standard must be well-characterized with a reliably known quantum yield[1].

  • Photochemical Stability: The standard should be highly photostable under the measurement conditions.

Table 1: Common Fluorescence Quantum Yield Standards

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (ΦF)
Quinine Sulfate0.1 M H2SO43504500.54
Fluorescein0.1 M NaOH4905200.95
Rhodamine 6GEthanol5285550.95
Rhodamine 101Ethanol5605800.96
Coumarin 153Ethanol4235300.53
AnthraceneCyclohexane3564040.27

Note: The quantum yield values can vary slightly depending on the literature source and measurement conditions. It is recommended to use standards from reliable suppliers or those certified by metrology institutes.

Experimental Protocol
  • Prepare Stock Solutions: Prepare stock solutions of the test sample and the reference standard in the chosen solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of at least four dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between approximately 0.02 and 0.1 at the excitation wavelength[11].

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer. Ensure excitation and emission slit widths are identical for all measurements.

    • Measure the fluorescence emission spectrum for each dilution of the sample and the standard. The measurement range should cover the entire emission band[6].

    • Remember to measure a solvent blank and subtract it from each spectrum.

  • Data Analysis:

    • For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both data sets. The plot should be linear and pass through the origin. The slope of this line is the gradient (Grad)[1][4][12].

  • Calculate Quantum Yield: Use the gradients obtained in the previous step and the known quantum yield of the standard to calculate the quantum yield of the test sample using the formula provided in Section 3.1.

Workflow for Comparative Method

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation prep_sample Prepare Sample & Standard Stock Solutions prep_dilutions Create a Series of Dilutions (Abs < 0.1) prep_sample->prep_dilutions measure_abs Measure Absorbance at Excitation Wavelength prep_dilutions->measure_abs measure_fluor Measure Corrected Fluorescence Emission Spectra measure_abs->measure_fluor integrate Integrate Area Under Each Emission Spectrum measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients (Slopes) and Final Quantum Yield plot->calculate end End calculate->end start Start start->prep_sample

Caption: Workflow for the comparative fluorescence quantum yield measurement.

Method 2: The Absolute Quantum Yield Measurement

The absolute method provides a direct determination of the quantum yield without reference to a standard[7][8]. This is achieved by using an integrating sphere to collect all photons emitted by the sample.

Principle

An integrating sphere is a hollow spherical cavity with a highly reflective, diffuse inner coating (e.g., PTFE)[13]. The sample is placed inside the sphere and excited by an external light source. The sphere collects nearly all the light, including scattered excitation light and emitted fluorescence. By comparing the signal with the sample inside to a reference measurement without the sample (blank), the number of absorbed and emitted photons can be directly determined[8][14].

The absolute quantum yield (ΦF) is calculated as:

ΦF = (Number of emitted photons) / (Number of absorbed photons)

This translates to:

ΦF = Ec / (La - Lc)

Where:

  • Ec is the integrated fluorescence intensity of the sample.

  • La is the integrated intensity of the excitation light from the blank measurement.

  • Lc is the integrated intensity of the unabsorbed excitation light from the sample measurement.

Experimental Protocol
  • Instrument Setup:

    • Install the integrating sphere accessory in the sample compartment of the spectrofluorometer[8].

    • Ensure the correct spectral correction files for the integrating sphere setup are loaded in the software[8].

  • Blank Measurement (Reference Scan):

    • Place a cuvette containing only the pure solvent (blank) inside the sphere[8].

    • Set the excitation wavelength and appropriate slit widths.

    • Perform a scan across a wavelength range that includes the excitation wavelength and the expected full emission range of the sample. This measurement determines the intensity profile of the excitation source (La).

  • Sample Measurement:

    • Without changing any instrument settings, replace the blank cuvette with an identical cuvette containing the sample solution (absorbance at excitation λ should be ~0.1)[8].

    • Perform a second scan over the exact same wavelength range. This measurement captures the unabsorbed excitation light (Lc) and the sample's emission spectrum (Ec).

  • Data Analysis:

    • The instrument's software will typically have a dedicated module for absolute quantum yield calculation[14].

    • The software identifies the scatter region (excitation light) and the emission region from the measured spectra[14].

    • It then integrates the respective areas (La, Lc, and Ec) and calculates the quantum yield using the formula from Section 4.1.

Experimental Setup for Absolute Method

G cluster_setup Absolute Quantum Yield Measurement Setup cluster_optics Spectrofluorometer Optics integrating_sphere Integrating Sphere mono_em Emission Monochromator integrating_sphere->mono_em Collected Light (Scatter + Emission) cuvette Sample/ Blank Cuvette source Excitation Source mono_ex Excitation Monochromator source->mono_ex mono_ex->cuvette Excitation Light detector Detector mono_em->detector

Caption: Schematic of an absolute quantum yield measurement setup.

Data Summary and Troubleshooting

Comparison of Methods
FeatureComparative MethodAbsolute Method
Principle Comparison to a known standard[1]Direct measurement of absorbed and emitted photons[2]
Equipment Spectrophotometer, SpectrofluorometerSpectrofluorometer with an integrating sphere[5][8]
Accuracy Depends on the accuracy of the standard's ΦF[2]High, not dependent on standards
Complexity Simpler, more common[5]More complex setup and data processing[13]
Sample Types Primarily for transparent solutions[5]Solutions, thin films, and powders[13]
Time More time-consuming due to multiple dilutions[1][12]Faster for a single sample measurement
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Non-linear plot of intensity vs. absorbance Inner filter effect (absorbance too high)[1][4]. Self-quenching at high concentrations.Use more dilute solutions with absorbance < 0.1.
Inaccurate or irreproducible QY values Inconsistent instrument parameters between sample and standard. Incorrectly reported standard QY. Solvent impurities.Maintain identical settings for all measurements[3]. Cross-calibrate standards[1]. Use high-purity spectroscopic grade solvents[5].
Negative quantum yield (Absolute method) Incorrect integration ranges for scatter and emission peaks. Improper blank subtraction.Re-check the integration ranges in the software[14]. Ensure the blank and sample cuvettes are identical and properly placed.
Low signal-to-noise ratio Sample concentration is too low. Low intrinsic brightness of the fluorophore.Increase concentration (while keeping absorbance < 0.1). Increase detector gain or slit width (do so consistently for all measurements).

References

Application Notes and Protocols for Cyclic Voltammetry of Metal Complexes with Pyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species. For researchers working with metal complexes containing pyridine-based ligands, CV provides invaluable insights into their electronic structure, reaction mechanisms, and potential applications in areas such as catalysis, sensor development, and drug design. The pyridine moiety, with its versatile coordination chemistry and potential for redox activity, plays a crucial role in tuning the electrochemical properties of metal centers.[1]

These application notes provide a detailed overview of the principles, experimental protocols, and data interpretation for the cyclic voltammetry of metal-pyridine complexes. The information is intended to guide researchers in designing and executing robust electrochemical experiments and in understanding the structure-activity relationships that govern the redox behavior of these important compounds.

Principles of Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. The potential is swept from an initial value to a final value and then reversed back to the initial potential, completing a cycle. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

The key features of a cyclic voltammogram for a reversible one-electron transfer process include:

  • Anodic Peak Potential (Epa): The potential at which the peak oxidation current occurs.

  • Cathodic Peak Potential (Epc): The potential at which the peak reduction current occurs.

  • Formal Redox Potential (E°'): The thermodynamic standard potential, which can be estimated as the average of the anodic and cathodic peak potentials (E°' ≈ (Epa + Epc)/2).

  • Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

  • Peak Current (ip): The magnitude of the current at the peak potential, which is proportional to the concentration of the analyte and the square root of the scan rate.

Deviations from ideal reversible behavior can provide information about the kinetics of electron transfer or coupled chemical reactions. For instance, a quasi-reversible process will exhibit a larger peak separation, while an irreversible process may only show a peak in one scan direction.[2]

Applications in Research and Drug Development

The electrochemical properties of metal-pyridine complexes are critical to their function in various applications:

  • Catalysis: Many catalytic cycles involving metal complexes are based on redox transformations of the metal center. CV can be used to determine the redox potentials of catalytic intermediates and to study the mechanism of catalytic reactions, such as the electrochemical reduction of CO2.[3]

  • Drug Development: The biological activity of some metal-based drugs is linked to their redox properties.[4] For example, the interaction of a metal complex with a biological target like DNA can be probed by monitoring changes in its cyclic voltammogram.[5] Redox-active complexes can also be designed to be activated under specific biological conditions.[4]

  • Sensors: Metal complexes that exhibit a change in their redox potential upon binding to a specific analyte can be used as the active component in electrochemical sensors.[6]

  • Understanding Electronic Structure: The redox potentials of a series of related metal-pyridine complexes can provide insights into the electronic effects of different substituents on the pyridine ligand. This information is crucial for tuning the properties of the complexes for specific applications.[7]

Experimental Protocols

A typical cyclic voltammetry experiment requires a three-electrode setup, a potentiostat, and an electrochemical cell.

Materials and Reagents
  • Working Electrode: Glassy carbon, platinum, or gold are commonly used. The choice of electrode material depends on the potential window required and the specific analyte.[8][9]

  • Reference Electrode: A stable reference electrode is crucial for accurate potential measurements. The most common are the silver/silver chloride (Ag/AgCl) and the saturated calomel electrode (SCE).[8] A pseudo-reference electrode, such as a silver wire, can also be used, but it must be calibrated against a standard reference.[10]

  • Counter (Auxiliary) Electrode: A platinum wire or graphite rod is typically used as the counter electrode.[8]

  • Solvent: The solvent must be able to dissolve the analyte and the supporting electrolyte and should be electrochemically inert over the desired potential range. Common solvents include acetonitrile, dichloromethane, and dimethylformamide (DMF).[3][6]

  • Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added to the solution to ensure sufficient conductivity.[11] The electrolyte should be non-coordinating and electrochemically inactive in the potential window of interest.

  • Analyte: The metal-pyridine complex of interest, typically at a concentration of 1-5 mM.

Procedure
  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to obtain a mirror-like surface.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

    • Sonication in the solvent can further clean the electrode surface.

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

    • Ensure the tip of the reference electrode is placed close to the working electrode to minimize iR drop.

  • Deoxygenation:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[12]

    • Maintain a blanket of the inert gas over the solution during the experiment.[12]

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters in the software, including the initial potential, final potential, switching potential, and scan rate. A typical starting scan rate is 100 mV/s.[3]

    • Run a background scan of the electrolyte solution to ensure there are no interfering redox processes.

    • Add the analyte to the cell and allow the solution to equilibrate.

    • Record the cyclic voltammogram of the analyte.

    • It is often useful to record voltammograms at multiple scan rates to investigate the reversibility of the redox process.[3]

  • Internal Standard:

    • To compare redox potentials between different experiments or laboratories, it is recommended to use an internal standard with a known and stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.[10][11] The potentials can then be reported relative to the Fc/Fc+ couple.

Data Presentation

Quantitative data from cyclic voltammetry experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Metal ComplexM/L RatioE°' (V vs. Fc/Fc+)ΔEp (mV)Scan Rate (mV/s)SolventSupporting ElectrolyteReference
[Fe(tpy)₂]²⁺1:2-1.2880100CH₃CN0.1 M TBAPF₆[3]
[Fe(bpy)₃]²⁺1:3-1.3370100CH₃CN0.1 M TBAPF₆[13]
[Co(tpy)₂]²⁺1:2-0.9690100CH₃CN0.1 M TBAPF₆[14]
[Co(bpy)₃]²⁺1:3-1.0485100CH₃CN0.1 M TBAPF₆[14]
[Ni(tpy)₂]²⁺1:2-1.1575100CH₃CN0.1 M TBAPF₆[3]
[Cu(bpy)₂]²⁺1:2+0.12110100CH₃CN0.1 M TBAPF₆[15]
[Zn(tpy)₂]²⁺1:2-1.6865100DMF/H₂O0.1 M TBAPF₆[3]

Note: The values in this table are illustrative and have been compiled from various sources. For precise values, please refer to the cited literature.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis electrode_prep Electrode Preparation cell_assembly Cell Assembly electrode_prep->cell_assembly solution_prep Solution Preparation solution_prep->cell_assembly deoxygenation Deoxygenation cell_assembly->deoxygenation background_scan Background Scan deoxygenation->background_scan data_acquisition Data Acquisition data_analysis Data Analysis data_acquisition->data_analysis analyte_scan Analyte Scan background_scan->analyte_scan Add Analyte analyte_scan->data_acquisition

Caption: Experimental workflow for cyclic voltammetry.

redox_process M_oxidized M(n+1)+L M_reduced M(n)L M_oxidized->M_reduced -e- (Reduction) M_reduced->M_oxidized +e- (Oxidation)

Caption: General redox process of a metal complex.

ligand_effects cluster_ligand Pyridine Ligand Structure cluster_properties Electrochemical Properties EWG Electron Withdrawing Group (EWG) electron_density Electron Density at Metal Center EWG->electron_density Decreases EDG Electron Donating Group (EDG) EDG->electron_density Increases redox_potential Redox Potential (E°') electron_density->redox_potential Shifts to more negative values

Caption: Influence of ligand substituents on redox potential.

References

Single crystal X-ray diffraction of organometallic compounds

Author: BenchChem Technical Support Team. Date: November 2025

An exacting and powerful technique, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of organometallic compounds.[1] This application note provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful structure determination of organometallic crystals. The information presented herein is critical for understanding reaction mechanisms, structure-activity relationships, and the rational design of novel therapeutic agents and catalysts.

Application Notes

Single-crystal X-ray diffraction is an indispensable tool in organometallic chemistry, offering unambiguous determination of molecular structures, including bond lengths, bond angles, and stereochemistry.[1][2] This technique is crucial for characterizing novel compounds, understanding their electronic properties, and elucidating reaction pathways. For drug development professionals, SC-XRD provides precise structural information of organometallic drug candidates bound to their biological targets, facilitating the design of more potent and selective therapeutics.

A successful SC-XRD experiment hinges on the quality of the single crystal. Therefore, significant effort must be dedicated to the crystallization process. Organometallic compounds can be sensitive to air and moisture, often necessitating the use of anaerobic and anhydrous techniques.[1]

Experimental Protocols

Crystallization of Organometallic Compounds

The primary and often most challenging step is growing diffraction-quality single crystals.[3] Ideal crystals are typically 0.1–0.4 mm in at least two dimensions, transparent, and free of cracks or other defects.[4][5][6]

a. Crystal Selection and Quality Assessment: Crystals should be examined under a polarizing microscope. A good single crystal will extinguish polarized light uniformly every 90 degrees of rotation.[5]

b. Common Crystallization Techniques: The goal of each method is to slowly bring a solution to supersaturation, allowing for the ordered growth of a single crystal.[7]

Table 1: Common Crystallization Methods for Organometallic Compounds

Method Principle Typical Solvents Advantages Disadvantages
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated solution, increasing the concentration of the compound and inducing crystallization.[8]Volatile organic solvents (e.g., diethyl ether, dichloromethane, hexane)Simple to set up.Can sometimes lead to the formation of many small crystals or an amorphous powder if evaporation is too rapid.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.[9]Solvents with a significant temperature-dependent solubility for the compound (e.g., toluene, ethanol).Good for compounds with low solubility at room temperature.Requires careful control of the cooling rate to avoid rapid precipitation.[4]
Vapor Diffusion A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[8]A "good" solvent for the compound (e.g., THF, acetonitrile) and a volatile "anti-solvent" (e.g., pentane, diethyl ether).[5]Excellent for growing high-quality crystals from small amounts of material.Can be slow, taking several days to weeks.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.[8]A dense "good" solvent (e.g., chloroform, dichloromethane) and a less dense "anti-solvent" (e.g., hexane, ethanol).Useful for air-sensitive compounds as the setup can be done in an inert atmosphere.The interface can be easily disturbed, affecting crystal growth.
Crystal Mounting and Data Collection

Proper mounting is crucial for high-quality data collection. The crystal should be mounted on a loop or a glass fiber and cryo-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.[10]

Protocol for Data Collection:

  • Crystal Mounting: Under a microscope, select a suitable crystal and mount it on a cryo-loop with a small amount of cryo-protectant oil.[10]

  • Instrument Setup: Mount the crystal on the goniometer head of the diffractometer.

  • Crystal Centering: Center the crystal in the X-ray beam using the instrument's video camera and software.[10]

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice.[6]

  • Data Collection Strategy: Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected.[6]

  • Data Collection: Execute the data collection run. This typically involves rotating the crystal and collecting diffraction images over a range of angles.[11]

Table 2: Typical Data Collection and Refinement Parameters for Organometallic Complexes

Parameter Typical Value/Range Significance
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)The choice of wavelength affects the resolution and absorption of the X-rays by the sample.
Temperature 100(2) KLow temperature minimizes thermal motion of atoms, leading to better diffraction data.
Detector Distance 40-60 mmAffects the resolution and the separation of diffraction spots on the detector.
Exposure Time per Frame 5-60 sLonger exposure times can improve the signal-to-noise ratio for weakly diffracting crystals.
2θ Range for Data Collection 4° to 60°Defines the resolution range of the collected data.[11]
Completeness of Data > 99%A high completeness ensures that a sufficient number of unique reflections are measured.
Redundancy 2-4Multiple measurements of the same reflection improve the data quality and statistics.
Rint < 0.10A measure of the agreement between symmetry-equivalent reflections.
Final R1 [I > 2σ(I)] < 0.05A measure of the agreement between the observed and calculated structure factor amplitudes for reflections with significant intensity.[12]
wR2 (all data) < 0.15A weighted R-factor based on all reflections.[13]
Goodness-of-Fit (GoF) ~ 1.0Indicates that the model is a good fit to the data.[13]
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Protocol for Structure Solution and Refinement:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Space Group Determination: The systematic absences in the diffraction data are used to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using methods such as Patterson or direct methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.[14]

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness.

Mandatory Visualizations

G Overall Workflow for Single Crystal X-ray Diffraction A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation F->G H Final Structure G->H

Caption: High-level overview of the single crystal X-ray diffraction workflow.

G Detailed Data Collection Workflow cluster_prep Preparation cluster_exp Experiment A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Determine Unit Cell B->C D Develop Data Collection Strategy C->D E Collect Diffraction Images D->E

Caption: Detailed workflow for the data collection stage.

G Structure Solution and Refinement Pathway A Integrated Diffraction Data B Determine Space Group A->B C Initial Structure Solution (Direct Methods/Patterson) B->C D Least-Squares Refinement C->D E Difference Fourier Maps D->E Identify Missing/Misplaced Atoms G Final Refined Model D->G Converged F Model Building & Correction E->F F->D Iterate

Caption: Logical pathway for structure solution and refinement.

Troubleshooting Common Problems in Organometallic Crystallography

Table 3: Common Challenges and Solutions

Problem Indication Possible Cause(s) Potential Solution(s)
Poor Crystal Quality Weak or broad diffraction spots.Rapid crystallization, impurities in the sample.Optimize crystallization conditions (slower cooling/evaporation, different solvents). Purify the compound further.[9]
Twinning Overlapping diffraction patterns from multiple crystal lattices.A common issue in certain crystal systems.Use specialized software for data processing of twinned crystals. Try to re-crystallize under different conditions.
Disorder Large thermal ellipsoids, chemically unreasonable bond lengths or angles.[15]Parts of the molecule or solvent molecules occupy multiple positions in the crystal lattice.Model the disorder using appropriate constraints and restraints in the refinement software. Collect data at a lower temperature.
High R-factors Poor agreement between the observed and calculated data.Incorrect space group, poor data quality, unresolved disorder, incorrect atomic assignments.Re-evaluate the space group assignment. Check for twinning or other crystal problems. Carefully examine the electron density map for missing or misplaced atoms.
Air/Moisture Sensitivity Crystal decomposes during handling or data collection.The organometallic compound is unstable in air or in the presence of moisture.Handle crystals in an inert atmosphere (glove box). Use cryo-cooling to protect the crystal during data collection.[1]

References

Application Notes and Protocols for 2,6-Bis(p-tolyl)pyridine in Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridine-based compounds have emerged as a promising class of hole-transporting materials (HTMs) for various optoelectronic applications, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2][3][4][5] The electron-deficient nature of the pyridine ring can lower the highest occupied molecular orbital (HOMO) energy level, facilitating efficient hole injection and transport from the perovskite or emissive layer.[1] Furthermore, the nitrogen atom in the pyridine ring can interact with the perovskite layer, potentially reducing defects and improving device stability.[1] 2,6-Bis(p-tolyl)pyridine is a pyridine derivative that offers good thermal stability and hole-transporting capabilities.[2][3][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives as HTMs.

Key Properties and Advantages

Derivatives of this compound have demonstrated several advantageous properties for use in hole-transporting layers:

  • Suitable Energy Levels: These materials exhibit appropriate HOMO energy levels (around 5.6 eV) that align well with the valence band of perovskite materials and the work function of indium tin oxide (ITO) anodes, ensuring efficient hole injection.[2][3][4][5]

  • Good Thermal Stability: Pyridine-based HTMs, including those with tolyl groups, show high thermal stability, which is crucial for the long-term operational stability of electronic devices.[1]

  • High Hole Mobility: The planar structure and potential for π-π stacking of the pyridine rings can facilitate efficient intermolecular charge transport, leading to high hole mobility.[1]

  • Dopant-Free Applications: In many cases, pyridine-based HTMs can be used without the need for p-dopants, which can simplify device fabrication and improve stability.[1]

Quantitative Data Summary

The following table summarizes the performance of various pyridine-based HTMs, including a derivative of this compound, in OLED and PSC applications.

HTM Derivative NameApplicationHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²V⁻¹s⁻¹)Device Performance MetricValue
4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me)OLED5.62.3Not ReportedMax. Luminance>10,000 cd/m²
4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me)OLED5.62.3Not ReportedMax. Current Efficiency~20 cd/A
HTM 3 (a triarylpyridine derivative)PSC5.283.583.48 x 10⁻⁴Power Conversion Efficiency (PCE)Not specified for HTM 3 alone
HTM 7 (a pyridine derivative)PSCNot ReportedNot Reported1 x 10⁻⁴Power Conversion Efficiency (PCE)17.2% (without tBP)
HTM 8 (a bipyridine derivative)PSCNot ReportedNot ReportedNot ReportedPower Conversion Efficiency (PCE)17.71%
HTM 9 (a bipyridine derivative)PSCNot ReportedNot ReportedNot ReportedPower Conversion Efficiency (PCE)18.48%
PyDAnCBZ (a pyridine derivative)Lead-Free PSCNot ReportedNot ReportedNot ReportedPower Conversion Efficiency (PCE)2.92%
PyPDAn (a pyridine derivative)Lead-Free PSCNot ReportedNot ReportedNot ReportedPower Conversion Efficiency (PCE)1.90%

Experimental Protocols

Synthesis of 4-Phenyl-2,6-bis(4-tolyl)pyridine

This protocol is based on the Kröhnke pyridine synthesis, a widely used method for preparing substituted pyridines.[6][7]

Materials:

  • Benzaldehyde

  • 4-methylacetophenone

  • Sodium hydroxide (NaOH)

  • Ammonium acetate

  • Ethanol (95%)

  • Water

Procedure:

  • A mixture of benzaldehyde (10 mmol), 4-methylacetophenone (20 mmol), and NaOH (20 mmol) is prepared in a mixture of water (20 ml) and 95% ethanol (20 ml).[6]

  • The mixture is stirred at room temperature for 3 hours.[6]

  • A solution of ammonium acetate (100 mmol) in 95% ethanol (60 ml) is then added to the reaction mixture.[6]

  • The resulting solution is refluxed at 343 K (70 °C) for 8 hours.[6]

  • After cooling, the solvent volume is reduced to approximately 20 ml, leading to the formation of a white precipitate.[6]

  • The precipitate is collected by filtration and washed with ethanol.[6]

  • The crude product is recrystallized from 95% ethanol to yield colorless prism crystals of 4-phenyl-2,6-bis(4-tolyl)pyridine.[6]

Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a multilayer OLED using a pyridine-based HTM.

Device Structure: ITO / HTL / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound derivative (e.g., Py-Me) as the Hole-Transporting Layer (HTL)

  • Emissive material (e.g., a phosphorescent or fluorescent emitter doped in a host)

  • Electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Organic solvents for solution processing (e.g., chlorobenzene, toluene)

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes before use.

  • HTL Deposition: A solution of the this compound derivative in a suitable organic solvent (e.g., 10 mg/mL in chlorobenzene) is prepared. The solution is then spin-coated onto the cleaned ITO substrate to form the HTL. The film is subsequently annealed at an appropriate temperature (e.g., 100 °C) to remove residual solvent.

  • EML Deposition: A solution containing the emissive material is spin-coated on top of the HTL. The film is then annealed.

  • ETL, LiF, and Al Deposition: The ETL, LiF, and Al layers are sequentially deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

  • Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.

Diagrams

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_device_fabrication OLED Device Fabrication start Start Materials: Aldehyde, Ketone, NaOH, NH4OAc react Kröhnke Reaction start->react purify Purification (Recrystallization) react->purify product Final HTM Product purify->product htl HTL Spin-Coating (Pyridine Derivative) product->htl Use in Device substrate ITO Substrate Cleaning substrate->htl eml EML Spin-Coating htl->eml etl ETL Thermal Evaporation eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encap Device Encapsulation cathode->encap

Caption: Workflow for the synthesis of a this compound derivative and its application in OLED fabrication.

energy_level_diagram cluster_oled Energy Level Alignment in OLED ITO ITO (Anode) HTL HTL (this compound derivative) HOMO: ~-5.6 eV EML EML ETL ETL Cathode Cathode (LiF/Al) ITO_level HTL_homo ITO_level->HTL_homo EML_homo HTL_homo->EML_homo ETL_homo Cathode_level ETL_lumo LUMO Cathode_level->ETL_lumo Electron Injection HTL_lumo LUMO EML_lumo LUMO ETL_lumo->EML_lumo

Caption: Energy level diagram for an OLED with a this compound-based HTL.

References

Biocatalytic Synthesis of Pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of valuable pyridine derivatives. The use of enzymes offers a green and efficient alternative to traditional chemical methods, enabling the production of high-value chiral piperidines, functionalized pyridine esters, and hydroxylated pyridines with high selectivity and yield. These compounds are crucial building blocks in the pharmaceutical industry, forming the core of numerous approved drugs.

Chemo-enzymatic Synthesis of Chiral Piperidines via Asymmetric Dearomatization

The asymmetric dearomatization of pyridines to produce enantioenriched piperidines is a powerful strategy for the synthesis of key pharmaceutical intermediates. A highly effective chemo-enzymatic cascade employing an amine oxidase and an ene-imine reductase (EneIRED) allows for the stereoselective conversion of N-substituted tetrahydropyridines into valuable 3- and 3,4-substituted piperidines. This methodology has been successfully applied to the synthesis of intermediates for drugs such as Preclamol, OSU-6162, and Niraparib.[1][2]

Data Presentation

Table 1: Substrate Scope of the Amine Oxidase/EneIRED Cascade for the Synthesis of Chiral Piperidines.

EntrySubstrateProductYield (%)ee (%)
1N-benzyl-3-phenyl-1,2,3,6-tetrahydropyridine(R)-N-benzyl-3-phenylpiperidine>99>99
2N-benzyl-3-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine(R)-N-benzyl-3-(4-methoxyphenyl)piperidine95>99
3N-benzyl-3-(3-thienyl)-1,2,3,6-tetrahydropyridine(R)-N-benzyl-3-(3-thienyl)piperidine9298
4N-allyl-3-phenyl-1,2,3,6-tetrahydropyridine(R)-N-allyl-3-phenylpiperidine85>99
Experimental Protocols

Protocol 1: Expression and Purification of 6-Hydroxy-D-nicotine Oxidase (6-HDNO) and Ene-Imine Reductases (EneIREDs)

  • Gene Synthesis and Cloning: Genes encoding 6-HDNO and various EneIREDs are synthesized and cloned into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

  • Protein Expression: The expression plasmids are transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a 5 mL LB medium starter culture containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The cells are grown at 37°C to an OD600 of 0.6-0.8 before inducing protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours.[3][4]

  • Cell Lysis: Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C), resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C). The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[3]

  • Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0) using a desalting column or dialysis and stored at -80°C.

Protocol 2: One-Pot Chemo-enzymatic Synthesis of (R)-N-benzyl-3-phenylpiperidine

  • Reaction Setup: In a glass vial, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 10 mM N-benzyl-3-phenyl-1,2,3,6-tetrahydropyridine, 1 mM NADP+, and 20 mM D-glucose.

  • Enzyme Addition: Add the purified enzymes to the reaction mixture: 6-HDNO (e.g., 1 µM), an (R)-selective EneIRED (e.g., 2 µM), and glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 1 µM).[4]

  • Reaction Conditions: The reaction is incubated at 30°C with shaking (e.g., 200 rpm) for 24 hours.

  • Workup: The reaction is quenched by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged to separate the layers. The organic layer is collected, and the aqueous layer is extracted again with the same organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Analysis: The conversion and enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC).[5]

Protocol 3: Chiral HPLC Analysis of 3-Substituted Piperidines

  • Column: A chiral stationary phase column, such as a Chiralpak AD-H column, is used.[5]

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio is optimized for the specific piperidine derivative.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The eluent is monitored using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Visualization

Chemoenzymatic_Cascade cluster_synthesis Chemical Synthesis cluster_biocatalysis Biocatalytic Cascade cluster_cofactor Cofactor Regeneration Pyridine Pyridine Derivative THP N-substituted Tetrahydropyridine Pyridine->THP Grignard Reaction & Reduction DHP Dihydropyridinium Intermediate THP->DHP 6-HDNO (Amine Oxidase) THP->DHP Piperidine Chiral Piperidine DHP->Piperidine EneIRED (R- or S-selective) DHP->Piperidine NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone

Caption: Chemo-enzymatic cascade for chiral piperidine synthesis.

Enzymatic Synthesis of Pyridine Esters

The synthesis of pyridine esters, such as nicotinates, is of significant interest for the flavor, fragrance, and pharmaceutical industries. Lipases, particularly the immobilized Candida antarctica lipase B (Novozym 435), are effective catalysts for the esterification of nicotinic acid and its derivatives with various alcohols. This biocatalytic approach offers high yields under mild reaction conditions.

Data Presentation

Table 2: Novozym 435-Catalyzed Synthesis of Nicotinate Esters.

EntryAlcoholProductYield (%)
1EthanolEthyl nicotinate97
2n-Butanoln-Butyl nicotinate95
3IsobutanolIsobutyl nicotinate96
4Benzyl alcoholBenzyl nicotinate88
Experimental Protocols

Protocol 4: Novozym 435-Catalyzed Synthesis of Ethyl Nicotinate

  • Reaction Setup: In a screw-capped vial, combine nicotinic acid (e.g., 1 mmol), absolute ethanol (e.g., 2 mmol), and a suitable solvent such as toluene (e.g., 5 mL).[6][7]

  • Enzyme Addition: Add Novozym 435 (e.g., 2.5% w/w of the substrates) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 55-60°C) for 3-6 hours.[6]

  • Workup: After the reaction, the immobilized enzyme is removed by filtration. The solvent and excess ethanol are removed from the filtrate by rotary evaporation under reduced pressure to yield the crude ethyl nicotinate.

  • Analysis: The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and purity.

Protocol 5: GC-MS Analysis of Ethyl Nicotinate

  • GC Column: A capillary column suitable for the analysis of esters, such as a DB-5ms, is used.

  • Temperature Program: A suitable temperature gradient is applied, for example, starting at 80°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra are recorded over a suitable m/z range (e.g., 40-400).

Visualization

Lipase_Esterification Nicotinic_Acid Nicotinic Acid Enzyme_Complex Acyl-Enzyme Intermediate Nicotinic_Acid->Enzyme_Complex Acylation Alcohol Alcohol (e.g., Ethanol) Alcohol->Enzyme_Complex Nucleophilic Attack Ester Pyridine Ester (e.g., Ethyl Nicotinate) Enzyme_Complex->Ester Esterification Water Water Enzyme_Complex->Water Novozym435 Novozym 435 (Immobilized Lipase) Novozym435->Enzyme_Complex

Caption: Mechanism of Novozym 435-catalyzed esterification.

Whole-Cell Biocatalytic Hydroxylation of Pyridines

The regioselective hydroxylation of pyridine rings is a challenging chemical transformation that can be efficiently achieved using whole-cell biocatalysts. Recombinant microorganisms, such as Pseudomonas putida, expressing monooxygenase enzymes can catalyze the specific hydroxylation of substituted pyridines, such as the conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, a versatile chemical intermediate.[1]

Data Presentation

Table 3: Whole-Cell Biocatalysis for the Synthesis of 2,6-bis(hydroxymethyl)pyridine.

ParameterValue
BiocatalystRecombinant P. putida
Substrate2,6-Lutidine
Product2,6-bis(hydroxymethyl)pyridine
Titer (g/L)>12
Space-Time Yield (g/L/h)0.8
Experimental Protocols

Protocol 6: Recombinant Strain Cultivation for Whole-Cell Biocatalysis

  • Strain and Plasmid: A suitable host strain, such as Pseudomonas putida KT2440, is transformed with an expression plasmid containing the gene for a monooxygenase capable of hydroxylating the methyl groups of 2,6-lutidine.[8]

  • Seed Culture: A single colony of the recombinant strain is used to inoculate a seed culture in a suitable medium (e.g., LB medium with the appropriate antibiotic) and grown overnight at 30°C with shaking.

  • Main Culture: The seed culture is used to inoculate a larger volume of production medium (e.g., Terrific Broth). The culture is grown at 30°C with vigorous shaking.

  • Induction: When the culture reaches a specific optical density (e.g., OD600 of 0.8-1.0), protein expression is induced with an appropriate inducer (e.g., 1 mM IPTG). The culture is then incubated for a further period to allow for enzyme expression (e.g., 16-24 hours at a reduced temperature of 25°C).

Protocol 7: Whole-Cell Biotransformation of 2,6-Lutidine

  • Cell Harvesting and Resuspension: The cells from the main culture are harvested by centrifugation and washed with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5). The cell pellet is then resuspended in the same buffer to a desired cell density (e.g., OD600 of 30).[9][10]

  • Biotransformation: The cell suspension is transferred to a reaction vessel (e.g., a shake flask). 2,6-Lutidine is added to the cell suspension to a final concentration of, for example, 10 g/L. A co-substrate for cofactor regeneration, such as glucose or glycerol, is also added (e.g., 10% w/v).[9][10]

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30°C) with shaking for an extended period (e.g., 24-48 hours), during which the substrate is converted to the dihydroxylated product.

  • Workup: The cells are removed from the reaction mixture by centrifugation or filtration. The supernatant, containing the product, is then extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated.

  • Analysis: The product concentration in the supernatant can be monitored over time using HPLC.

Protocol 8: HPLC Analysis of 2,6-bis(hydroxymethyl)pyridine

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid), is used for elution.

  • Flow Rate: A standard flow rate of 1.0 mL/min is common.

  • Detection: The product is detected using a UV detector at a wavelength where it has significant absorbance (e.g., 260 nm).

  • Quantification: The concentration of the product is determined by comparing its peak area to a standard curve prepared with a pure sample of 2,6-bis(hydroxymethyl)pyridine.

Visualization

Whole_Cell_Biocatalysis cluster_cell Recombinant Pseudomonas putida Cell Monooxygenase Monooxygenase (expressed) Product_out 2,6-bis(hydroxymethyl)pyridine Monooxygenase->Product_out Cofactor_Regen Cofactor Regeneration (endogenous) Cofactor_Regen->Monooxygenase Lutidine_in 2,6-Lutidine Lutidine_in->Monooxygenase Product_ext 2,6-bis(hydroxymethyl)pyridine (extracellular) Product_out->Product_ext Transport Glucose_in Glucose Glucose_in->Cofactor_Regen Energy & Reducing Equivalents Lutidine_ext 2,6-Lutidine (extracellular) Lutidine_ext->Lutidine_in Transport Glucose_ext Glucose (extracellular) Glucose_ext->Glucose_in Transport

Caption: Whole-cell biocatalysis for pyridine hydroxylation.

References

Application Notes and Protocols: Characterization of Ruthenium(II) Terpyridyl Diphosphine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of Ruthenium(II) terpyridyl diphosphine complexes. The detailed protocols and data presented herein are intended to guide researchers in the development and analysis of this promising class of potential therapeutic agents.

Introduction

Ruthenium(II) complexes have emerged as viable alternatives to platinum-based anticancer drugs, offering distinct mechanisms of action and potentially reduced side effects.[1] The coordination of a terpyridine ligand provides a stable, planar moiety capable of intercalating with DNA, while the diphosphine ligand allows for fine-tuning of the complex's steric and electronic properties, influencing its stability, reactivity, and biological activity. This document outlines the key methodologies for the synthesis and characterization of these complexes and summarizes their cytotoxic potential.

Synthesis of Ruthenium(II) Terpyridyl Diphosphine Complexes

A general synthetic route for the preparation of [Ru(terpyridine)(diphosphine)Cl]⁺ complexes involves a multi-step process. The following is a representative protocol for the synthesis of a --INVALID-LINK--₂ complex, where 'totpy' is 4'-(4-tolyl)-2,2':6',2''-terpyridine and 'L' is a diphosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe).

Experimental Protocol: Three-Step Synthesis[2]

Step 1: Synthesis of [Ru(totpy)Cl₃] [2]

  • A mixture of RuCl₃·xH₂O (1.76 mmol) and 4'-(4-tolyl)-2,2':6',2''-terpyridine (totpy) (1.76 mmol) is suspended in 250 mL of ethanol under a nitrogen atmosphere.

  • The mixture is stirred for 3 hours at room temperature.

  • The reaction is then refluxed for 6 hours under nitrogen.

  • The solvent volume is reduced to approximately 70 mL by rotary evaporation.

  • The solution is cooled to 0°C, and the resulting precipitate is collected by filtration.

  • The solid is washed with diethyl ether and dried under vacuum.

Step 2: Synthesis of [Ru(L)(totpy)Cl]⁺Cl⁻ [2]

  • The diphosphine ligand (L), for example, 1,2-bis(diphenylphosphino)ethane (dppe), is added to a solution of [Ru(totpy)Cl₃] in a suitable solvent.

  • The reaction mixture is stirred at room temperature or heated as required to facilitate ligand exchange.

  • The product is precipitated, collected by filtration, and washed.

Step 3: Synthesis of --INVALID-LINK--₂ [2]

  • [Ru(L)(totpy)Cl]⁺Cl⁻ (1.21 mmol) and silver p-toluenesulfonate (2.00 mmol) are heated to reflux in a 60:20 mL mixture of ethanol:water under a nitrogen atmosphere for 1 hour.[2]

  • The solution is cooled, and the precipitated AgCl is removed by filtration.[2]

  • A saturated solution of NaClO₄ is added to the filtrate to precipitate the aqua complex.[2]

  • The product is collected by filtration, washed, and dried under vacuum.[2]

Physicochemical Characterization

A thorough characterization is essential to confirm the identity, purity, and properties of the synthesized complexes.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the complex, confirming the coordination of the terpyridine and diphosphine ligands.

  • ³¹P NMR: Crucial for characterizing diphosphine coordination. The chemical shifts and coupling constants provide insights into the geometry of the complex.

  • ¹³C NMR: Offers detailed information about the carbon framework of the ligands.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): Used to determine the molecular weight and isotopic distribution of the complex, confirming its elemental composition.

UV-Visible (UV-Vis) Absorption Spectroscopy

  • Protocol:

    • Prepare a dilute solution of the complex (typically in the micromolar range) in a suitable solvent (e.g., acetonitrile, DMSO, or water).[3][4]

    • Record the absorption spectrum over a range of 200-800 nm using a spectrophotometer.

    • Identify the metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these complexes and typically appear in the visible region.[3]

Emission Spectroscopy

  • Protocol:

    • Excite the sample at the wavelength of its lowest energy absorption maximum (MLCT band).[4]

    • Record the emission spectrum.

    • Determine the emission maximum (λ_em), quantum yield (Φ), and excited-state lifetime (τ).

Electrochemical Analysis

Cyclic Voltammetry (CV) Cyclic voltammetry is employed to investigate the redox properties of the ruthenium center.

  • Experimental Setup: [5][6]

    • Potentiostat/Galvanostat: An instrument to control the potential and measure the current.

    • Three-Electrode Cell: Consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[5][6]

    • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or DMF).[7]

  • Protocol: [5][6]

    • Dissolve the ruthenium complex in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • Scan the potential between appropriate limits and record the resulting voltammogram.

    • Determine the half-wave potential (E₁/₂) for the Ru(II)/Ru(III) redox couple.

Data Presentation

Table 1: Photophysical Properties of Representative Ruthenium(II) Complexes
Complexλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φτ (ns)SolventReference(s)
[Ru(tpy)(dppe)Cl]⁺~550~2700---CH₂Cl₂[2]
[Ru(tpy)₂(alkynyl-ferrocenyl)]²⁺~555-7102.28 x 10⁻⁴358H₂O-CH₃CN[8]
[Ru(bpy)₂(phosphine-ether)]²⁺--blue-shifted vs. [Ru(bpy)₃]²⁺--EtOH/MeOH[9]
Table 2: Electrochemical Data for Representative Ruthenium(II) Complexes
ComplexE₁/₂ (V vs. ref)Reference ElectrodeSolventReference(s)
[Ru(tpy)(dppe)Cl]⁺+1.12SCECH₂Cl₂[2]
[Ru(tpy)₂(alkynyl-ferrocenyl)]²⁺+1.33 to +1.34--[8]
[Ru(bpy)₂(TPPHZ)]²⁺-0.87 (reduction)SCEDMF[10]

Note: The reference electrode and solvent system significantly impact the measured potentials and should always be reported.

Table 3: Cytotoxicity Data (IC₅₀ Values) of Ruthenium(II) Terpyridyl and Related Complexes
ComplexCell LineIC₅₀ (µM)Exposure Time (h)Reference(s)
[Ru(Cl-tpy)(en)Cl]ClHCT11619.124[11]
[Ru(Cl-tpy)(en)Cl]ClSW48044.724[11]
[Ru(Cl-tpy)(dach)Cl]ClHCT116167.324[11]
[Ru(N-P)₂(NCS)₂]MCF-77.56 µg/mL-[12]
[Ru(Hdpa)₂(PPIP)]²⁺HeLa--[13]
[Ru(Hdpa)₂(PIP)]²⁺MCF-7--[13]

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions.

Anticancer Mechanism of Action

Ruthenium(II) terpyridyl diphosphine complexes often exert their anticancer effects by inducing programmed cell death, or apoptosis, primarily through the mitochondrial pathway.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action and a general workflow for the synthesis and characterization of these complexes.

anticancer_pathway cluster_cell Cancer Cell Ru_complex Ru(II) Terpyridyl Diphosphine Complex Cell_uptake Cellular Uptake Ru_complex->Cell_uptake Mitochondria Mitochondria Cell_uptake->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Cell_uptake->Cell_Cycle_Arrest ROS ROS Generation Mitochondria->ROS induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c releases Bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) ROS->Bcl2_family activates Bcl2_family->Mitochondria permeabilizes membrane Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by Ru(II) terpyridyl diphosphine complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start RuCl3 + Terpyridine Step1 [Ru(tpy)Cl3] Start->Step1 Step2 + Diphosphine Step1->Step2 Step3 [Ru(tpy)(diphosphine)Cl]+ Step2->Step3 Step4 Purification Step3->Step4 Final_Product Final Complex Step4->Final_Product NMR NMR (1H, 31P, 13C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS UV_Vis UV-Vis & Emission Final_Product->UV_Vis CV Cyclic Voltammetry Final_Product->CV Cytotoxicity Cytotoxicity Assays (IC50 determination) Final_Product->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism

Caption: General experimental workflow for synthesis, characterization, and evaluation.

Detailed Apoptotic Pathway

The induction of apoptosis by these ruthenium complexes is a multi-step process:

  • Cellular Uptake: The lipophilicity of the complex, influenced by the diphosphine ligand, plays a role in its ability to cross the cell membrane.

  • Mitochondrial Targeting: Many ruthenium complexes accumulate in the mitochondria.[14]

  • Reactive Oxygen Species (ROS) Generation: The complex can induce oxidative stress, leading to an increase in intracellular ROS.[14]

  • Modulation of Bcl-2 Family Proteins: Increased ROS levels can activate pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[15]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the intermembrane space into the cytosol.[15]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 to form the apoptosome, which activates caspase-9. Caspase-9 then activates the executioner caspase-3.[15]

  • Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Some ruthenium complexes have also been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, which prevents cancer cell proliferation.[16][17][18]

Conclusion

Ruthenium(II) terpyridyl diphosphine complexes represent a versatile platform for the design of novel anticancer agents. Their synthesis is modular, allowing for the systematic variation of their properties. The characterization techniques outlined in these notes are essential for establishing the structure-activity relationships of these compounds. Further investigation into their detailed mechanisms of action will be crucial for their advancement as potential clinical candidates.

References

Application Notes and Protocols for Pyridine Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine, a fundamental heterocyclic aromatic compound, and its derivatives have emerged as a versatile class of materials in the field of organic electronics. The inherent electron-deficient nature of the pyridine ring, arising from the electronegative nitrogen atom, makes these compounds particularly suitable for a variety of functions within electronic devices.[1] Their tunable electronic properties, good thermal stability, and amenability to synthetic modification allow for the rational design of materials with tailored functionalities.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of pyridine derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

I. Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives have been extensively investigated and employed in various layers of OLEDs, contributing to enhanced efficiency, stability, and color purity. They can function as electron-transporting materials (ETMs), hole-transporting materials (HTMs), host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and even as emissive materials themselves.[2][5][6]

Application Notes:
  • Electron-Transporting Materials (ETMs): The electron-deficient pyridine core facilitates efficient electron injection and transport.[2][6] Pyridine-based ETMs often exhibit deep highest occupied molecular orbital (HOMO) levels, which effectively block holes from reaching the cathode, thereby increasing recombination efficiency within the emissive layer.[2][7] The modification of the pyridine core with various aromatic moieties allows for the fine-tuning of the lowest unoccupied molecular orbital (LUMO) energy levels to match the work function of the cathode, reducing the electron injection barrier.[2]

  • Hole-Transporting Materials (HTMs): While less common, strategic molecular design can impart hole-transporting properties to pyridine derivatives.[3][4] By incorporating electron-donating groups, the HOMO level can be raised to facilitate efficient hole injection from the anode.[3][4][8] Pyrene-pyridine integrated systems have been successfully demonstrated as efficient HTMs with high thermal stability and good device performance.[3][4][9]

  • Host Materials: Pyridine derivatives are excellent candidates for host materials in phosphorescent and TADF OLEDs due to their high triplet energies, which are crucial for confining triplet excitons on the guest emitter molecules and preventing reverse energy transfer.[10][11] Their bipolar charge-transporting capabilities can also lead to a more balanced charge distribution within the emissive layer, improving device efficiency and reducing efficiency roll-off.[10]

  • Emissive Materials (Emitters): Pyridine-containing molecules, particularly those functionalized with luminophores like pyrene, can act as efficient emitters.[12][13] These materials can be designed to exhibit emissions across the visible spectrum, with notable success in achieving stable and efficient blue and sky-blue emission, a key challenge in OLED technology.[12][13][14]

Quantitative Data Summary:

The following tables summarize the performance of various pyridine derivatives in OLEDs as reported in the literature.

Table 1: Pyridine Derivatives as Electron-Transporting Materials (ETMs) in OLEDs

ETM CompoundDevice StructureMax. EQE (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)Driving Voltage (V)Reference
TDPBBlue PHOLED18.8---[7]
Tm3PyP26PyBBlue PHOLED-65.8 (at 1 cd/m²)-2.61 (at 1 cd/m²)[15]
3-TerPyBOLED23.5104 (at 100 cd/m²)-2.2 (at 1 cd/m²)[16]

Table 2: Pyridine Derivatives as Hole-Transporting Materials (HTMs) in OLEDs

HTM CompoundDevice StructureMax. EQE (%)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)Efficiency Roll-offReference
Py-BrYellow OLED922.4173007% from 1000 to 10000 cd/m²[3][4][9]
Py-MeYellow OLED---Roll-up from 1000 to 10000 cd/m²[3][4][9]
Py-03Yellow OLED---Roll-up from 1000 to 10000 cd/m²[3][4][9]

Table 3: Pyridine Derivatives as Host Materials in TADF-OLEDs

Host CompoundEmitterMax. EQE (%)Lifetime (LT90 at 1000 cd/m²)Reference
pCzPybCzBlue TADF emitter22.724 h[10]
4N-oCBPTCz-Trz (Blue TADF)16.2-[17]
CzPyBFGreen TADF emitter20.3-[11]

Table 4: Pyridine Derivatives as Emitters in OLEDs

Emitter CompoundDevice TypeMax. EQE (%)CIE Coordinates (x, y)Reference
2,4,6-TPPNondoped OLED6.0(0.18, 0.34)[12][13]
Pyridine-substituted acridoneSky-blue OLED26.8-[14]
246tCzPPCTADF OLED29.6-[18]
Experimental Protocols:

Protocol 1: Fabrication of Solution-Processed OLEDs

This protocol outlines the general steps for fabricating a multilayer OLED using solution-based techniques like spin coating.

  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone for 15 minutes to improve the work function and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate (e.g., at 4000 rpm for 60 seconds).

    • Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of the pyridine-based HTM in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.

    • Spin-coat the HTM solution onto the HIL layer.

    • Anneal the substrate at an optimized temperature (e.g., 80-100°C) for 30 minutes inside the glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host and emitter materials (if applicable) or the neat emissive pyridine derivative in a suitable solvent.

    • Spin-coat the EML solution onto the HTL.

    • Anneal the substrate as required by the specific materials.

  • Electron-Transporting Layer (ETL) and Cathode Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).

    • Deposit the electron-transporting layer (e.g., TPBi, a pyridine-based ETM) at a rate of 1-2 Å/s.[3]

    • Deposit a thin electron injection layer (EIL), such as lithium fluoride (LiF), at a rate of 0.1-0.2 Å/s.[3]

    • Deposit the metal cathode, typically aluminum (Al), at a rate of 5-10 Å/s.[3]

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.

Protocol 2: Fabrication of Thermally Evaporated OLEDs

This protocol describes the fabrication of OLEDs where all organic layers and the cathode are deposited by thermal evaporation.

  • Substrate Preparation: Follow step 1 from Protocol 1.

  • Organic Layer Deposition:

    • Mount the cleaned ITO substrate in a high-vacuum thermal evaporation system.

    • Sequentially deposit the hole-injection layer, hole-transporting layer, emissive layer (co-evaporation for doped systems), and electron-transporting layer. Maintain a stable deposition rate (typically 0.5-2 Å/s) for each material. The thickness of each layer should be precisely controlled using a quartz crystal microbalance.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the electron-injection layer (e.g., LiF) and the metal cathode (e.g., Al) as described in Protocol 1, step 5.

  • Encapsulation: Follow step 6 from Protocol 1.

Visualizations:

oled_structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron-Transporting Layer (Pyridine Derivative) ETL->EIL EML Emissive Layer (Pyridine Derivative as Host or Emitter) EML->ETL HTL Hole-Transporting Layer (Pyridine Derivative) HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode electron_source->Cathode Electrons hole_source->Anode Holes

Caption: General multilayer OLED device architecture highlighting potential roles for pyridine derivatives.

fabrication_workflow start Start substrate_prep Substrate Cleaning (Ultrasonication, UV-Ozone) start->substrate_prep hil_deposition HIL Deposition (Spin Coating) substrate_prep->hil_deposition htl_deposition HTL Deposition (Spin Coating) hil_deposition->htl_deposition eml_deposition EML Deposition (Spin Coating) htl_deposition->eml_deposition thermal_evap Thermal Evaporation (ETL, EIL, Cathode) eml_deposition->thermal_evap encapsulation Encapsulation thermal_evap->encapsulation end Device Characterization encapsulation->end

Caption: Workflow for the fabrication of a solution-processed OLED.

II. Organic Photovoltaics (OPVs)

In the context of OPVs, particularly perovskite solar cells (PSCs), pyridine derivatives have shown significant promise as charge-transporting materials and additives.[2][6]

Application Notes:
  • Hole-Transporting Materials (HTMs) in PSCs: Donor-acceptor type pyridine derivatives can serve as efficient, dopant-free HTMs in PSCs.[2] They contribute to improved power conversion efficiency and long-term stability of the devices.[2] The pyridine nitrogen can form a Lewis acid-base adduct with components of the perovskite layer, enhancing the selectivity for hole extraction at the interface.[2]

  • Electron-Transporting Materials (ETLs) in OSCs: Pyridine-containing compounds have been used as ETLs in organic solar cells, leading to devices with high fill factors and power conversion efficiencies.[19] Their high transparency and suitable energy levels contribute to efficient electron extraction and transport.[19]

  • Additives in Dye-Sensitized Solar Cells (DSSCs): Pyridine derivatives can be used as additives in the electrolyte of DSSCs.[20] However, their interaction with iodine in the electrolyte can sometimes adversely affect the short-circuit current.[20] Pyridine-N-oxide has been explored as an alternative anchoring group for organic dyes in DSSCs.[21]

Quantitative Data Summary:

Table 5: Pyridine Derivatives in Organic Solar Cells

CompoundRoleDevice TypePower Conversion Efficiency (PCE) (%)Reference
TmPyPBETLSmall Molecule OSC6.3[19]

III. Organic Field-Effect Transistors (OFETs)

The application of pyridine derivatives in OFETs is an emerging area of research, with studies exploring their use in both the active semiconductor layer and as interface modifiers.

Application Notes:
  • n-Channel Semiconductors: The inherent electron-deficient nature of the pyridine ring makes its derivatives promising candidates for n-channel (electron-transporting) organic semiconductors.[22]

  • Electron Injection Layers: Pyridine derivatives can be used as an interlayer to modify the electrode surface, facilitating efficient electron injection in n-channel OFETs.[22]

  • Copolymer Components: Incorporating pyridine-based units, such as thiadiazolo[3,4-c]pyridine, into donor-acceptor copolymers can yield materials with suitable properties for the active channel in OFETs.[23] For instance, a copolymer incorporating this unit exhibited a hole mobility of 1.92 x 10⁻² cm² V⁻¹ s⁻¹.[23]

Quantitative Data Summary:

Table 6: Pyridine Derivatives in OFETs

CompoundRoleMobility (cm² V⁻¹ s⁻¹)On/Off RatioReference
PTBDTPT CopolymerActive Channel (p-type)1.92 x 10⁻²25[23]
DPP-based polymer with 2,6-pyridine dicarboxamideActive Channel (p-type)1.32-[24]

IV. Synthesis and Characterization

General Synthesis Routes:

Pyridine derivatives for organic electronics are often synthesized using standard cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction of a boronic acid or ester with a halide, often used to connect pyrenyl and pyridine units.[12][13]

  • Stille Polymerization: Used for creating donor-acceptor copolymers for OFETs and OPVs.[23]

  • Condensation Reactions: Can be employed to synthesize pyrene-pyridine derivatives.[3]

synthesis_pathways building_blocks Pyridine & Aryl Halides, Boronic Acids, etc. coupling_reactions Cross-Coupling Reactions (e.g., Suzuki, Stille) building_blocks->coupling_reactions purification Purification (Chromatography, Sublimation) coupling_reactions->purification final_product Pyridine Derivative for Organic Electronics purification->final_product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Bis(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-Bis(p-tolyl)pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common methods such as recrystallization and column chromatography.

Recrystallization Troubleshooting
Issue Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. Insufficient solvent volume.Add more of the hot solvent in small increments until the solid dissolves.
Incorrect solvent choice.Select a more suitable solvent. Ethanol or ethanol/water mixtures are often effective for substituted pyridines.[1]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow to cool slowly.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Add a seed crystal of pure this compound if available.
Low recovery of pure product. Too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath for a longer period to maximize precipitation.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Column Chromatography Troubleshooting
Issue Possible Cause Suggested Solution
Poor separation of the product from impurities. Incorrect mobile phase polarity.Adjust the solvent system. For 2,6-diarylpyridines, a mixture of hexane and ethyl acetate is a good starting point. Gradually increase the polarity by increasing the proportion of ethyl acetate.
Column overloading.Use a larger column or reduce the amount of crude material loaded onto the column.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent, and load it onto the column in a narrow band.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Cracking or channeling of the silica gel. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Kröhnke method?

A1: In a typical Kröhnke pyridine synthesis, which involves the reaction of a pyridinium salt with an α,β-unsaturated ketone in the presence of an ammonia source, common impurities may include:

  • Unreacted starting materials, such as p-tolualdehyde and p-methylacetophenone.

  • The chalcone intermediate (1,3-di-p-tolyl-2-propen-1-one).

  • Other pyridine derivatives formed from side reactions.

Q2: What is a good starting solvent system for the recrystallization of crude this compound?

A2: Based on procedures for similar compounds, 95% ethanol is a good starting point for recrystallization.[1] You can also explore other solvent systems like ethanol/water, methanol/water, or hexane/ethyl acetate mixtures. The ideal solvent will dissolve the crude product when hot but have low solubility for the pure product when cold.

Q3: How can I monitor the progress of the purification by column chromatography?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the separation. Use the same mobile phase for TLC as you plan to use for the column. The desired product, this compound, should appear as a single spot with a specific retention factor (Rf) value. Fractions collected from the column can be spotted on a TLC plate to identify which ones contain the pure product.

Q4: My purified this compound is still showing impurities by NMR. What should I do?

A4: If minor impurities persist after initial purification, a second purification step is recommended. If you initially performed recrystallization, try column chromatography, and vice-versa. For very persistent impurities, preparative TLC or using a different stationary phase for chromatography (e.g., alumina) might be effective.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Start with 95% ethanol. Test the solubility of a small amount of the crude product. It should be sparingly soluble at room temperature but dissolve completely upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase: Start with a non-polar solvent system like hexane/ethyl acetate (e.g., 95:5 or 90:10 v/v). The polarity can be gradually increased as needed.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR, MP) recrystallization->check_purity oiling_out Product Oils Out? recrystallization->oiling_out column_chromatography Attempt Column Chromatography column_chromatography->check_purity poor_separation Poor Separation? column_chromatography->poor_separation pure_product Pure Product is_pure Is it pure? check_purity->is_pure is_pure->column_chromatography No is_pure->pure_product Yes no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes low_recovery Low Recovery? no_crystals->low_recovery No induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization Yes concentrate_solution Concentrate Solution no_crystals->concentrate_solution If clear solution low_recovery->check_purity No optimize_solvent Optimize Solvent Volume low_recovery->optimize_solvent Yes no_elution Product Not Eluting? poor_separation->no_elution No adjust_polarity Adjust Mobile Phase Polarity poor_separation->adjust_polarity Yes check_loading Check Column Loading poor_separation->check_loading Check Loading no_elution->check_purity No no_elution->adjust_polarity Yes change_solvent->recrystallization induce_crystallization->recrystallization concentrate_solution->recrystallization optimize_solvent->recrystallization adjust_polarity->column_chromatography check_loading->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing residual palladium catalysts from Suzuki coupling reaction products. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts after a Suzuki coupling reaction?

A1: The most common methods for palladium removal include:

  • Chromatography: Filtration through a plug of silica gel or Celite® is a simple and widely used technique to remove insoluble palladium species.[1] Column chromatography can also be effective for separating the product from the catalyst.[1]

  • Metal Scavengers: Solid-supported scavengers, such as silica- or polymer-based materials functionalized with thiol or amine groups, are highly effective at binding and removing dissolved palladium.[2][3]

  • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues.[3][4]

  • Crystallization: Recrystallization of the final product can be an effective purification step to remove palladium impurities, although it may sometimes lead to loss of product yield.[2][5]

  • Aqueous Washes: In some cases, acidic or basic aqueous washes can help remove certain palladium species.[6]

Q2: I see a black precipitate in my reaction mixture. What is it and what should I do?

A2: The black precipitate is likely "palladium black," which is formed when the Pd(0) catalyst aggregates and precipitates out of solution.[7] This can happen for several reasons, including:

  • Oxygen Sensitivity: Some phosphine ligands are sensitive to oxygen, and their oxidation can lead to catalyst decomposition.[7]

  • Ligand Decomposition: Hindered phosphine ligands can have poor thermal stability, leading to under-ligated palladium species that are prone to aggregation.[7]

  • High Catalyst Concentration: Higher catalyst loadings can favor the formation of palladium clusters.

To address this, you should first attempt to filter the reaction mixture through a pad of Celite® to remove the insoluble palladium black.[1] For future reactions, ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.[7]

Q3: After column chromatography, my product is still contaminated with palladium. Why is this happening and what are my options?

A3: While column chromatography is effective at removing insoluble palladium, it may not completely remove soluble palladium species. Several factors can contribute to this, including the polarity of your compound and the solvent system used.

If you still have palladium contamination after chromatography, consider the following options:

  • Use a Metal Scavenger: This is often the most effective next step. Scavengers are designed to selectively bind to residual palladium.

  • Activated Carbon Treatment: Stirring your product solution with activated carbon can help adsorb the remaining palladium.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.

Q4: What are the acceptable limits for palladium in pharmaceutical products?

A4: The acceptable limits for palladium in active pharmaceutical ingredients (APIs) are set by regulatory bodies like the International Council for Harmonisation (ICH). According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[8][9][10] This translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams.[9] For parenteral (injectable) drugs, the limit is stricter at 1 ppm.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High palladium levels after filtration through Celite®/silica plug. The palladium species is soluble in the solvent used for filtration.- Use a metal scavenger. - Perform an activated carbon treatment. - Attempt recrystallization of the product.
Product loss during activated carbon treatment. The activated carbon is adsorbing the product in addition to the palladium.- Reduce the amount of activated carbon used. - Decrease the treatment time. - Consider using a more selective metal scavenger.[11]
Metal scavenger is ineffective. - The chosen scavenger is not suitable for the specific palladium species or reaction conditions (e.g., solvent, pH). - Insufficient equivalents of scavenger were used.- Screen a variety of scavengers with different functional groups (e.g., thiol, amine). - Increase the equivalents of the scavenger, temperature, or treatment time.[12]
Formation of new impurities after scavenger treatment. The scavenger or impurities within it may be reacting with your product.- Choose a scavenger from a reputable supplier. - Perform a small-scale test to ensure compatibility with your product.

Quantitative Data on Palladium Removal

The following tables summarize the efficiency of different palladium removal methods based on published data.

Table 1: Comparison of Palladium Scavenger Performance

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
MP-TMT33,000< 200> 99.4[2]
MP-TMT852< 10> 98.8[2][13]
Si-TMT166816190.3[6]
SiliaMetS® Thiol16687095.8[6]
SEM2616682098.8[6]
SiliaMetS® Thiol & Thiourea2400≤ 16> 99.3[14]

Table 2: Palladium Removal with Activated Carbon vs. Metal Scavenger

TreatmentInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Product Recovery (%)Reference
Activated Carbon (2g/10mL)~500~658746[11]
Si-Thiol (0.2mg/10mL)~500< 9> 98.2100[11]

Experimental Protocols

Protocol 1: Removal of Palladium using a Silica Gel Plug

  • Prepare the Plug: Place a small cotton plug at the bottom of a Pasteur pipette or a small column. Add a layer of sand (approx. 0.5 cm) followed by a layer of silica gel (approx. 2-3 cm). Top with another thin layer of sand.

  • Equilibrate the Plug: Pass the solvent that your crude product is dissolved in through the plug until the silica is fully wetted.

  • Load the Sample: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent and carefully load it onto the top of the silica plug.

  • Elute the Product: Add more solvent to the top of the plug and collect the eluent. The palladium catalyst, being more polar, should remain on the silica gel.

  • Analyze the Product: Concentrate the collected eluent and analyze for the presence of your product and residual palladium.

Protocol 2: Removal of Palladium using Activated Carbon

  • Dissolve the Product: Dissolve the crude product in a suitable organic solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the product) to the solution.

  • Stir the Mixture: Stir the mixture at room temperature for 1-2 hours. The optimal time may need to be determined experimentally.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Analyze: Combine the filtrate and washes, concentrate, and analyze for residual palladium.

Protocol 3: General Procedure for Palladium Removal using a Metal Scavenger (Batch Method)

  • Dissolve the Product: Dissolve the crude product in an appropriate solvent.

  • Add the Scavenger: Add the recommended amount of the chosen metal scavenger (typically 2-4 equivalents relative to the initial amount of palladium catalyst).

  • Agitate the Mixture: Stir or shake the mixture at room temperature or with gentle heating (as recommended by the manufacturer) for 1-16 hours.

  • Filter: Filter off the solid scavenger.

  • Wash: Wash the scavenger with fresh solvent.

  • Analyze: Combine the filtrate and washes, concentrate, and determine the residual palladium concentration using a suitable analytical technique (e.g., ICP-MS).

Visualizations

Experimental_Workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Initial Work-up cluster_purification Purification cluster_scavenging Scavenging cluster_final Final Product Reaction Reaction Mixture Workup Aqueous Work-up Reaction->Workup Filtration Filtration (Celite®/Silica) Workup->Filtration Chromatography Column Chromatography Filtration->Chromatography Scavenger Metal Scavenger Treatment Chromatography->Scavenger If Pd > 10 ppm Carbon Activated Carbon Treatment Chromatography->Carbon Alternative to Scavenger FinalProduct Pure Product (<10 ppm Pd) Chromatography->FinalProduct If Pd < 10 ppm Scavenger->FinalProduct Carbon->FinalProduct

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Logic Start Crude Product after Suzuki Coupling InsolublePd Insoluble Pd (e.g., Pd Black) Present? Start->InsolublePd CheckPd Analyze for Residual Palladium Scavenge Use Metal Scavenger or Activated Carbon CheckPd->Scavenge > 10 ppm Pd PureProduct Pure Product CheckPd->PureProduct < 10 ppm Pd HighPd > 10 ppm Pd LowPd < 10 ppm Pd InsolublePd->CheckPd No Filter Filter through Celite®/Silica Plug InsolublePd->Filter Yes YesInsoluble Yes NoInsoluble No Filter->CheckPd Scavenge->CheckPd Recrystallize Recrystallize Product Scavenge->Recrystallize If still > 10 ppm Pd Recrystallize->CheckPd End End PureProduct->End

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the Suzuki coupling process.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in a Suzuki coupling reaction?

The base plays multiple crucial roles in the Suzuki coupling catalytic cycle. Its primary functions are to activate the organoboron species, facilitating transmetalation, and to participate in the regeneration of the active palladium(0) catalyst.[1][2][3] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3] The choice and amount of base can significantly impact the reaction's selectivity and yield.[1]

Q2: How do I choose the appropriate solvent for my Suzuki coupling reaction?

The choice of solvent can influence the reaction rate, yield, and even selectivity.[4][5][6] A variety of organic solvents can be used, often in combination with water to dissolve the inorganic base.[7] Common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF and DMSO).[4][7] The optimal solvent often depends on the specific substrates, catalyst system, and base being used.[6] For instance, polar solvents can stabilize anionic transition states, which may alter the reaction's chemoselectivity.[4][5]

Q3: What are the most common reasons for low yield in a Suzuki coupling reaction?

Low yields in Suzuki coupling reactions can stem from several factors.[8][9][10] Common culprits include:

  • Inefficient catalyst activity: The palladium catalyst may be deactivated or not suitable for the specific substrates.

  • Issues with the boronic acid: The boronic acid may be impure, unstable, or prone to side reactions like protodeboronation.[7][11]

  • Suboptimal reaction conditions: Incorrect choice of base, solvent, temperature, or reaction time can all lead to poor yields.

  • Presence of oxygen: Oxygen can lead to the oxidation of the palladium catalyst and promote side reactions like homocoupling.[7]

  • Side reactions: Undesired reactions such as homocoupling, dehalogenation, and β-hydride elimination can consume starting materials and reduce the yield of the desired product.[7][12][13]

Q4: What are common side reactions in Suzuki coupling and how can I minimize them?

Several side reactions can compete with the desired cross-coupling.[7][12][13] Key side reactions include:

  • Homocoupling: The coupling of two identical organoboron or organohalide molecules. This can often be minimized by ensuring the reaction is free of oxygen and by using the appropriate catalyst and reaction conditions.[7]

  • Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom. This can sometimes be suppressed by the choice of solvent and base.[7]

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent by a proton source. Using anhydrous conditions or a less protic solvent can help mitigate this issue.[11]

  • β-Hydride Elimination: This is more common with alkyl substrates and can be minimized by using specific catalysts or ligands with larger bite angles.[12]

Troubleshooting Guide

This guide provides a structured approach to resolving common problems encountered during Suzuki coupling reactions.

Problem 1: Low or No Product Formation

If your reaction is yielding little to no desired product, consider the following troubleshooting steps, starting with the most likely causes.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Steps:

  • Verify Reagent Quality and Integrity:

    • Organoboron Reagent: Boronic acids can degrade over time, especially if they are sensitive to air or moisture.[7] Confirm the purity of your boronic acid by NMR or another suitable analytical technique. Consider using more stable derivatives like boronate esters (e.g., pinacol esters) or trifluoroborate salts.[14]

    • Organohalide: Ensure the organohalide is pure and free from impurities that could interfere with the catalyst.

    • Catalyst: Palladium catalysts, especially Pd(0) sources, can be sensitive to air.[14] Use fresh catalyst or ensure your current stock is active. Consider using a more robust pre-catalyst.

    • Base and Solvent: Use high-purity, dry solvents and ensure the base is of appropriate quality and has been stored correctly.

  • Evaluate and Optimize Reaction Parameters:

    • Atmosphere: Suzuki couplings should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and homocoupling side reactions.[8] Ensure your reaction setup is properly degassed.

    • Temperature: The reaction temperature can significantly affect the rate and yield. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[9]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product decomposition or side product formation.

  • Systematic Component Screening: If the initial checks do not resolve the issue, a systematic screening of the reaction components is recommended.

    • Catalyst and Ligand Screening: The choice of palladium source and ligand is critical.[12][15] Electron-rich and bulky phosphine ligands often enhance the efficiency of the oxidative addition and reductive elimination steps.[12] If you are using a standard catalyst like Pd(PPh₃)₄, consider screening other catalysts or ligand/palladium source combinations.

    ParameterRecommendation
    Catalyst Loading 0.1 - 5 mol%
    Common Pd Sources Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)
    Common Ligands PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos
    • Base Optimization: The strength and nature of the base can have a profound effect on the reaction outcome.[1][16] It is often beneficial to screen a variety of bases.

    Base TypeExamplesTypical Equivalents
    Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃2 - 4
    Phosphates K₃PO₄2 - 4
    Hydroxides NaOH, KOH2 - 4
    Fluorides KF, CsF2 - 4
    • Solvent Screening: The solvent can influence the solubility of the reagents and the stability of the catalytic species.[4][5][6][17]

    Solvent SystemCommon Ratio (Organic:Aqueous)
    Toluene / Water4:1 to 10:1
    THF / Water4:1 to 10:1
    1,4-Dioxane / Water4:1 to 10:1
    DMF (anhydrous or with water)N/A
Problem 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the overall yield.

Suzuki Coupling Catalytic Cycle and Common Side Reactions

Suzuki_Cycle_and_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Dehalogenation Dehalogenation (R¹-H) PdII_RX->Dehalogenation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Homocoupling Homocoupling (R¹-R¹ or R²-R²) R1X->Homocoupling R2BY2 R²-B(OR)₂ R2BY2->Transmetalation R2BY2->Homocoupling Protodeboronation Protodeboronation (R²-H) R2BY2->Protodeboronation Base Base Base->Transmetalation

Caption: The catalytic cycle of Suzuki coupling with key competing side reactions.

Strategies to Minimize Side Products:

  • Homocoupling:

    • Cause: Often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[7]

    • Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. The choice of ligand can also influence the rate of homocoupling versus cross-coupling.

  • Dehalogenation:

    • Cause: Can occur through a competing pathway after oxidative addition.[7]

    • Solution: The choice of solvent and base can sometimes suppress this side reaction. Screening different bases may be necessary.

  • Protodeboronation:

    • Cause: The C-B bond is cleaved by a proton source (e.g., water, alcohols).[11]

    • Solution: Use anhydrous solvents and reagents if possible. Alternatively, using a less protic solvent system or a stronger, non-nucleophilic base might be beneficial. Using more stable boronate esters can also reduce the rate of protodeboronation.[7]

Experimental Protocols

Protocol 1: General Procedure for a Screening Experiment

This protocol outlines a general method for screening different reaction parameters (e.g., catalyst, ligand, base, or solvent) in parallel to optimize your Suzuki coupling reaction.

  • Preparation:

    • To an array of oven-dried reaction vials, add the aryl halide (1.0 equiv) and the organoboron reagent (1.1–1.5 equiv).

    • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and ligands if applicable.

    • Prepare separate stock solutions or weigh out the different bases to be screened.

  • Reaction Setup:

    • To each vial, add the palladium precursor (e.g., 2 mol %) and the ligand (e.g., 4 mol %).

    • Add the base (e.g., 2.0–3.0 equiv).

    • Add the solvent (or solvent mixture) to achieve the desired concentration.

    • Seal the vials with caps containing a PTFE septum.

  • Execution and Monitoring:

    • Degas each vial by bubbling an inert gas through the solution for 5–10 minutes or by using the freeze-pump-thaw method.

    • Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature.

    • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 12, 24 hours) by taking small aliquots for analysis by TLC, GC, or LC-MS.

  • Work-up and Analysis:

    • Once the reactions are complete, cool the vials to room temperature.

    • Quench the reactions by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture to determine the conversion and yield for each set of conditions.

References

Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyridine-based compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: My pyridine-based compound shows poor aqueous solubility. What are the initial steps I should take?

A1: The initial approach to address poor aqueous solubility involves a systematic evaluation of the compound's physicochemical properties. First, determine the intrinsic solubility and the pKa of your pyridine-based compound. As pyridine and its derivatives are generally weakly basic, their solubility is often pH-dependent.[1][2] Creating a pH-solubility profile is a critical first step to understand how solubility changes with pH.[3][4]

Q2: How does pH modification improve the solubility of pyridine-based compounds?

A2: Pyridine-based compounds are typically weak bases with pKa values around 5.[5] In aqueous solutions, they can be protonated to form pyridinium cations.[3] This protonated form is generally more soluble in water than the neutral form. Therefore, adjusting the pH of the solution to be at least two pH units below the pKa of the pyridine nitrogen can significantly enhance solubility.[6]

Q3: What are co-solvents and how can they be used to improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][8] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8] The selection of a co-solvent and its optimal concentration depends on the specific pyridine derivative and should be determined experimentally.

Q4: When should I consider salt formation for my pyridine-based compound?

A4: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs, including basic pyridine compounds.[3][4][9] If your compound has a suitable pKa (generally > 2-3 units difference from the acidic counterion), forming a salt can dramatically improve its aqueous solubility.[6] Common counterions for basic drugs include hydrochloride, sulfate, and mesylate.[3][6]

Q5: How do cyclodextrins work to enhance the solubility of pyridine-based compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly water-soluble "guest" molecules, like many pyridine derivatives, within their hydrophobic core, forming an inclusion complex.[10] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the guest compound.[11]

Troubleshooting Guides

Issue: My pyridine-based compound precipitates out of solution unexpectedly.

Troubleshooting Steps:

  • Verify pH: Re-measure the pH of your solution. A small shift in pH can cause a dramatic decrease in the solubility of a pH-dependent compound.

  • Check for Common Ion Effect: If you are working with a salt form of your compound, the presence of other ions in your buffer could be suppressing its dissolution.[3]

  • Evaluate Supersaturation: Your initial dissolution method might be creating a supersaturated, metastable solution that precipitates over time. Consider if the kinetic solubility is significantly higher than the thermodynamic solubility.[12]

  • Assess Compound Stability: The compound may be degrading under the experimental conditions, leading to the formation of less soluble byproducts.

Data Presentation: Solubility Enhancement of Pyridine-Based Compounds

The following tables summarize quantitative data on the solubility of representative pyridine-based compounds with the application of different enhancement techniques.

Table 1: Effect of pH on the Solubility of a Thieno[2,3-b]pyridine Derivative

pHSolubility (µg/mL)Fold Increase
7.4 (Water)1.2-
3.5 (Formate Buffer)>1000>833

Data adapted from a study on thieno[2,3-b]pyridine anti-proliferative agents.[13]

Table 2: Co-solvent Effect on the Solubility of Rifabutin (a complex macrocyclic antibiotic with a piperidine moiety)

Co-solvent System (v/v)Solubility (mg/mL)Fold Increase
Water0.19-
90% PEG 400 / 10% Ethanol1.68~8.8
10% Tween 80 in Water>1.0 (enhanced)>5.3

Data adapted from a study on Rifabutin solubility enhancement.[14]

Table 3: Solubility Enhancement of a 3-Nitroimidazo[1,2-a]pyridine Derivative via Structural Modification

CompoundModificationThermodynamic Solubility at pH 7.4 (µM)Fold Increase
Hit A8-halogeno6.9-
Hit B8-(4-chlorophenylthioether)1.40.2
Compound 78-(4-pyridyl)31.14.5

Data adapted from a study on antileishmanial 3-nitroimidazo[1,2-a]pyridine derivatives.[15]

Table 4: Effect of Cyclodextrin Complexation on Nimesulide Solubility (a non-steroidal anti-inflammatory drug)

Molar Ratio (Nimesulide:β-cyclodextrin)MethodSolubility (µg/mL)Fold Increase
Pure Drug-9.67-
1:3Solvent Evaporation & Freeze Drying108.60~11.2

While not a pyridine derivative, this data illustrates the potential magnitude of solubility enhancement with cyclodextrins.[16]

Experimental Protocols

1. Protocol for Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

  • Materials:

    • Pyridine-based compound (solid)

    • Aqueous buffer of desired pH

    • Scintillation vials or glass flasks with screw caps

    • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

    • Centrifuge

    • Syringes and filters (e.g., 0.22 µm PVDF)

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

    • Seal the vials and place them on an orbital shaker.

    • Equilibrate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[17]

    • After equilibration, centrifuge the samples to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

2. Protocol for Co-solvent Solubility Enhancement Study

  • Objective: To evaluate the effect of different co-solvents on the solubility of a pyridine-based compound.

  • Materials:

    • Pyridine-based compound

    • Primary solvent (e.g., water)

    • Various co-solvents (e.g., ethanol, propylene glycol, PEG 400)

    • Equipment from the thermodynamic solubility protocol

  • Procedure:

    • Prepare a series of solvent mixtures with varying ratios of the co-solvent and water (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent).

    • For each solvent mixture, determine the solubility of the compound using the shake-flask method described above.

    • Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for maximum solubility enhancement.

3. Protocol for Salt Formation and Solubility Assessment

  • Objective: To prepare a salt of a basic pyridine compound and determine its solubility.

  • Materials:

    • Pyridine-based compound (free base)

    • A suitable acid (e.g., HCl, H2SO4, methanesulfonic acid)

    • An appropriate solvent for reaction and crystallization (e.g., ethanol, isopropanol)

    • Equipment for filtration and drying

    • Equipment for solubility determination

  • Procedure:

    • Dissolve the pyridine-based free base in the chosen solvent.

    • Add a stoichiometric amount of the selected acid to the solution.

    • Stir the mixture and allow the salt to precipitate. Cooling or adding an anti-solvent may be necessary to induce crystallization.

    • Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

    • Dry the salt under vacuum.

    • Confirm the salt formation using analytical techniques such as DSC, TGA, and XRPD.

    • Determine the aqueous solubility of the newly formed salt using the shake-flask method.

4. Protocol for Cyclodextrin Inclusion Complex Preparation (Kneading Method)

  • Objective: To prepare an inclusion complex of a pyridine-based compound with a cyclodextrin to enhance its solubility.

  • Materials:

    • Pyridine-based compound

    • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

    • Mortar and pestle

    • Small amount of a suitable solvent (e.g., water-ethanol mixture)

    • Vacuum oven

  • Procedure:

    • Place the cyclodextrin in a mortar.

    • Add a small amount of the solvent to the cyclodextrin and triturate to form a homogeneous paste.

    • Slowly add the pyridine-based compound to the paste while continuing to knead for a specified period (e.g., 30-60 minutes).

    • Dry the resulting solid paste in a vacuum oven at a controlled temperature.

    • Grind the dried complex into a fine powder.

    • Characterize the formation of the inclusion complex (e.g., using DSC, FTIR, or NMR).

    • Determine the aqueous solubility of the complex.

Visualizations

G cluster_0 Start Start Poor_Solubility Poor Aqueous Solubility of Pyridine-Based Compound Start->Poor_Solubility Determine_Properties Determine Intrinsic Solubility and pKa Poor_Solubility->Determine_Properties pH_Solubility_Profile Generate pH-Solubility Profile Determine_Properties->pH_Solubility_Profile pH_Dependent Is Solubility pH-Dependent? pH_Solubility_Profile->pH_Dependent pH_Modification pH Adjustment (Acidic Buffer) pH_Dependent->pH_Modification Yes Co_solvency Co-solvency pH_Dependent->Co_solvency No Salt_Formation Salt Formation pH_Modification->Salt_Formation Solubility_Improved Solubility Improved Salt_Formation->Solubility_Improved Cyclodextrin Cyclodextrin Complexation Co_solvency->Cyclodextrin Other_Techniques Other Techniques (e.g., Solid Dispersion) Cyclodextrin->Other_Techniques Other_Techniques->Solubility_Improved

Caption: Troubleshooting workflow for poor solubility.

G cluster_0 Mechanism of Co-solvency Water Water (High Polarity) Solvated_Drug Solvated Drug in Water/Co-solvent Mixture Water->Solvated_Drug Co_solvent Co-solvent (Intermediate Polarity) Co_solvent->Solvated_Drug Drug Poorly Soluble Pyridine Compound (Hydrophobic) Drug->Solvated_Drug Reduced Solvent Polarity

Caption: Co-solvency mechanism for solubility.

G Pyridine_Base Pyridine Derivative (Free Base, Poorly Soluble) Pyridinium_Salt Pyridinium Salt (Ionized, More Soluble) Pyridine_Base->Pyridinium_Salt + Acid Acid (H-X) Acid->Pyridinium_Salt +

Caption: Salt formation of a pyridine compound.

References

Stability issues of 2,6-Bis(p-tolyl)pyridine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Bis(p-tolyl)pyridine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light (photostability), temperature, and the presence of oxidizing agents. As a 2,6-disubstituted pyridine, it generally exhibits reasonable stability, but these factors can lead to degradation over time.

Q2: In which common laboratory solvents is this compound most stable?

A2: While specific quantitative data for this compound is limited, analogous 2,6-diarylpyridines generally show good stability in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol under ambient and protected-from-light conditions. Stability may be lower in protic solvents compared to aprotic solvents over extended periods.

Q3: How does pH affect the stability of this compound in aqueous or partially aqueous solutions?

A3: The stability of pyridine derivatives can be pH-dependent. Generally, 2,6-disubstituted pyridines are stable around a neutral pH.[1] Extreme acidic or basic conditions can lead to hydrolysis or other degradation pathways. The basicity of 2,6-diarylpyridines is influenced by substituents on the aryl rings, which can affect their stability at different pH values.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic and heterocyclic rings, such as this compound, can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light, especially during long-term storage, to prevent the formation of photodegradation products.

Q5: What are the likely degradation pathways for this compound?

A5: Potential degradation pathways for this compound include:

  • Photodegradation: Exposure to UV or visible light can lead to the formation of various photoproducts.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents.

  • Hydrolysis: Under strong acidic or basic conditions, hydrolysis of the molecule may occur, though the C-C bonds to the pyridine ring are generally stable.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC or other analytical readouts.

  • Change in the color or clarity of the solution.

  • Reduced biological activity or inconsistent experimental results.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Photodegradation - Store stock and working solutions in amber vials or wrap containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures.
Oxidative Degradation - Use freshly degassed solvents to prepare solutions. - Consider adding an antioxidant to the solution if compatible with the experimental setup. - Avoid sources of peroxide contamination in solvents like THF or diethyl ether.
pH-related Instability - Ensure the pH of the solution is maintained within a stable range (typically near neutral for pyridine derivatives). - Use appropriate buffer systems for aqueous or partially aqueous solutions.
Solvent Impurities - Use high-purity, HPLC-grade solvents for preparing solutions. - Check for and remove any peroxide impurities from solvents.
Thermal Degradation - Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C). - Avoid repeated freeze-thaw cycles.
Issue 2: Poor Solubility or Precipitation of this compound

Symptoms:

  • Visible precipitate in the solution.

  • Cloudy or hazy appearance of the solution.

  • Inaccurate concentrations leading to unreliable experimental results.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Low Intrinsic Solubility - Consult solubility data for this compound in the chosen solvent. - Consider using a co-solvent system to improve solubility.
"Salting Out" Effect - When preparing aqueous dilutions from an organic stock, add the aqueous buffer to the stock solution slowly while vortexing to avoid precipitation.
Temperature Effects - Some compounds are less soluble at lower temperatures. Ensure the solution is fully dissolved at room temperature before storing at colder temperatures. If precipitation occurs upon cooling, gently warm and vortex to redissolve before use.

Quantitative Data Summary

The following tables provide illustrative stability data for this compound under various conditions. Please note that this data is based on general knowledge of 2,6-diarylpyridine stability and should be confirmed by in-house stability studies.

Table 1: Stability of this compound in Common Organic Solvents at Room Temperature (Protected from Light)

SolventPurity after 24 hours (%)Purity after 7 days (%)Purity after 30 days (%)
DMSO>99>98>95
Methanol>99>97>94
Ethanol>99>98>95
Acetonitrile>99>98>96

Table 2: pH-Dependent Stability of this compound in an Aqueous/Organic Co-solvent System at Room Temperature

pHPurity after 24 hours (%)Purity after 7 days (%)
3.0 (Acidic)>98~90
7.4 (Neutral)>99>98
9.0 (Basic)>98~92

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating analytical method, such as HPLC with UV detection or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

    • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 280 nm).

  • Column Temperature: 30°C.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress analysis HPLC / LC-MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples evaluation Compare to Control Identify Degradants Calculate % Degradation analysis->evaluation

Caption: Workflow for forced degradation study.

troubleshooting_logic Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed check_light Check Light Exposure start->check_light check_solvent Check Solvent Quality (Purity, Degassed) check_light->check_solvent No protect_light Solution: Protect from Light (Amber vials, foil) check_light->protect_light Yes check_ph Check pH of Solution check_solvent->check_ph No use_hplc_solvent Solution: Use High-Purity, Degassed Solvents check_solvent->use_hplc_solvent Yes check_temp Check Storage Temperature and Freeze-Thaw Cycles check_ph->check_temp No buffer_solution Solution: Use Buffered Solution (near neutral pH) check_ph->buffer_solution Yes optimize_storage Solution: Aliquot and Store at Recommended Temperature check_temp->optimize_storage Yes

References

Technical Support Center: Reducing Efficiency Roll-off in OLEDs with Pyridine HTMs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing efficiency roll-off in Organic Light-Emitting Diodes (OLEDs) using pyridine-based Hole Transporting Materials (HTMs).

Frequently Asked Questions (FAQs)

Q1: What is efficiency roll-off in OLEDs and why is it a problem?

Efficiency roll-off is the phenomenon where the external quantum efficiency (EQE) of an OLED decreases at high brightness levels or current densities.[1][2] This is a significant issue because it limits the practical operating brightness of OLEDs, increases power consumption, and can contribute to device degradation and a shorter operational lifetime.[1][2]

Q2: How do pyridine-based HTMs help in reducing efficiency roll-off?

Pyridine-based HTMs can help reduce efficiency roll-off through several mechanisms:

  • Improved Charge Carrier Balance: Pyridine HTMs can possess high hole mobility, leading to a more balanced injection and transport of holes and electrons within the emissive layer. This reduces the accumulation of charge carriers, which is a known contributor to efficiency roll-off.

  • High Triplet Energy: Many pyridine-based HTMs can be designed to have high triplet energies. This is crucial for preventing the quenching of high-energy excitons in the emissive layer, particularly in phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs, which helps maintain high efficiency at high brightness.

  • Molecular Structure and Morphology: The molecular structure of pyridine HTMs, such as a large dihedral angle between constituent aromatic units, can prevent detrimental intermolecular interactions like π–π stacking. This leads to the formation of stable and uniform thin films, which improves device stability and performance.

Q3: What are the key performance indicators to look for when selecting a pyridine HTM to reduce efficiency roll-off?

When selecting a pyridine HTM, researchers should consider the following:

  • High Hole Mobility: To ensure balanced charge transport.

  • High Triplet Energy (T1): Should be higher than that of the emissive material to prevent exciton quenching.

  • Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the anode's work function and the HOMO level of the emissive layer to ensure efficient hole injection.

  • High Glass Transition Temperature (Tg) and Thermal Stability: Indicates the material's ability to form stable amorphous films and withstand the heat generated during device operation.

  • Good Solubility: For solution-processed devices, good solubility in common organic solvents is essential for forming uniform thin films.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of OLEDs with pyridine HTMs.

Issue Possible Causes Troubleshooting Steps
High Efficiency Roll-off 1. Charge Imbalance: Mismatch in hole and electron mobility.[1] 2. Exciton Quenching: Triplet-triplet annihilation (TTA) or singlet-triplet annihilation (STA) at high current densities.[3] 3. Poor Film Morphology of HTL: Non-uniform HTL can lead to inconsistent charge injection.1. Optimize the thickness of the HTL and other organic layers. 2. Select a pyridine HTM with higher hole mobility. 3. Ensure the chosen pyridine HTM has a triplet energy higher than the emitter. 4. Optimize spin-coating parameters (speed, acceleration) and solvent choice for the pyridine HTM to improve film quality.
Low Device Efficiency (EQE) 1. Poor Hole Injection: Misalignment of HOMO levels between the anode, HTL, and emissive layer. 2. Rough HTL Surface: Can lead to short circuits or inefficient charge transport. 3. Contamination: Impurities in the pyridine HTM or solvents can act as charge traps or quenching sites.1. Verify the energy levels of all materials and ensure proper alignment. Consider using a hole-injection layer (HIL). 2. Use atomic force microscopy (AFM) to check the surface roughness of the HTL. Optimize deposition conditions if necessary. 3. Ensure high purity of the pyridine HTM through appropriate purification techniques (e.g., sublimation, column chromatography). Use high-purity solvents.
Device Instability / Short Lifetime 1. Low Thermal Stability of HTM: The pyridine HTM may crystallize or degrade at operating temperatures.[4] 2. Interlayer Diffusion: Molecules from the HTL may diffuse into the emissive layer, creating quenching sites.[4] 3. Environmental Degradation: Exposure of the organic layers to oxygen and moisture during or after fabrication.[4]1. Select a pyridine HTM with a high glass transition temperature (Tg). 2. Consider cross-linkable pyridine HTMs to prevent interlayer diffusion. 3. Fabricate and encapsulate the device in an inert atmosphere (e.g., a glovebox). Ensure proper encapsulation to prevent moisture and oxygen ingress.[5]
Inconsistent Device Performance 1. Variations in Film Thickness: Inconsistent spin-coating parameters. 2. Substrate Contamination: Incomplete cleaning of ITO substrates. 3. Degradation of Pyridine HTM Solution: Solution may degrade over time or with exposure to light.1. Precisely control spin-coating speed, acceleration, and time. Use a consistent volume of the HTM solution. 2. Follow a rigorous substrate cleaning protocol. 3. Use freshly prepared solutions of the pyridine HTM. Store solutions in the dark and under an inert atmosphere.

Data Presentation

The following table summarizes the performance of several pyrene-pyridine based HTMs in solution-processed yellow OLEDs, demonstrating their potential in reducing efficiency roll-off compared to a standard HTM (NPB).

HTMMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum EQE (%)Efficiency Roll-off (%) (from 1000 to 10,000 cd/m²)
Py-Br 1730022.49.07
Py-Me ---Roll-up
Py-03 ---Roll-up
Py-MeO ---53
NPB (Reference) ---58

Data sourced from a study on functional pyrene-pyridine-integrated hole-transporting materials.

Experimental Protocols

Synthesis and Purification of Pyridine HTMs

A general synthesis protocol for pyridine-appended pyrene derivatives involves a condensation reaction. For detailed synthesis procedures of specific molecules like Py-Br, Py-Me, etc., please refer to the supporting information of the relevant research publications.

Purification: The synthesized pyridine HTMs are typically purified by column chromatography followed by recrystallization or sublimation to achieve high purity, which is crucial for optimal device performance.

OLED Device Fabrication (Solution-Processing)

The following is a general protocol for the fabrication of a solution-processed OLED using a pyridine HTM.

a. Substrate Cleaning:

  • Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and remove any residual organic contaminants.

b. Deposition of the Hole Injection Layer (HIL):

  • Prepare a solution of the HIL material (e.g., PEDOT:PSS).

  • Spin-coat the HIL solution onto the cleaned ITO substrate. A typical spin-coating program is 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[6]

  • Anneal the substrate on a hotplate at a specified temperature (e.g., 150°C for 10-15 minutes) in an inert atmosphere to remove residual solvent.[6]

c. Deposition of the Pyridine HTL:

  • Prepare a solution of the pyridine HTM in a suitable organic solvent (e.g., toluene, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

  • Filter the solution through a 0.2 µm PTFE filter.

  • Spin-coat the pyridine HTM solution onto the HIL layer. The spin speed and time should be optimized to achieve the desired thickness (typically 20-40 nm).

  • Anneal the substrate on a hotplate to remove the solvent.

d. Deposition of the Emissive Layer (EML):

  • Prepare a solution of the host material doped with the emissive dopant.

  • Spin-coat the EML solution onto the HTL.

  • Anneal the substrate.

e. Deposition of the Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode:

  • Transfer the substrate to a high-vacuum thermal evaporator.

  • Deposit the ETL (e.g., TPBi), EIL (e.g., LiF), and metal cathode (e.g., Al) sequentially through shadow masks.

f. Encapsulation:

  • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside a glovebox to protect it from atmospheric moisture and oxygen.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: Measure using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum.

  • Efficiency Roll-off Analysis: Plot the EQE as a function of luminance or current density to determine the extent of efficiency roll-off.

Visualizations

OLED_Fabrication_Workflow Solution-Processed OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_solution Solution Processing (in Glovebox) cluster_vacuum Vacuum Deposition cluster_final Final Steps sub_cleaning ITO Substrate Cleaning (Ultrasonication) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone hil_deposition Spin-coat HIL (e.g., PEDOT:PSS) uv_ozone->hil_deposition hil_anneal Anneal HIL hil_deposition->hil_anneal htl_deposition Spin-coat Pyridine HTL hil_anneal->htl_deposition htl_anneal Anneal HTL htl_deposition->htl_anneal eml_deposition Spin-coat EML htl_anneal->eml_deposition eml_anneal Anneal EML eml_deposition->eml_anneal etl_deposition Deposit ETL (e.g., TPBi) eml_anneal->etl_deposition eil_deposition Deposit EIL (e.g., LiF) etl_deposition->eil_deposition cathode_deposition Deposit Cathode (e.g., Al) eil_deposition->cathode_deposition encapsulation Encapsulation cathode_deposition->encapsulation characterization Device Characterization encapsulation->characterization

Caption: Workflow for the fabrication of a solution-processed OLED with a pyridine HTM.

Efficiency_Roll_Off_Factors Key Factors Influencing Efficiency Roll-off in OLEDs cluster_material Material Properties cluster_device Device Architecture & Operation cluster_quenching Quenching Mechanisms roll_off Efficiency Roll-off charge_mobility Charge Carrier Mobility (Hole and Electron) charge_balance Charge Carrier Balance charge_mobility->charge_balance triplet_energy Triplet Energy (T1) of Host and Transport Layers tta Triplet-Triplet Annihilation (TTA) triplet_energy->tta influences sta Singlet-Triplet Annihilation (STA) triplet_energy->sta influences molecular_packing Molecular Packing & Film Morphology molecular_packing->charge_balance charge_balance->roll_off impacts layer_thickness Layer Thicknesses (HTL, EML, ETL) layer_thickness->charge_balance current_density Operating Current Density current_density->charge_balance tta->roll_off causes sta->roll_off causes

Caption: Logical relationship of factors contributing to efficiency roll-off in OLEDs.

References

Validation & Comparative

2,6-Bis(p-tolyl)pyridine vs. Terpyridine Ligands in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of homogeneous catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability of metal complexes. Both 2,6-bis(p-tolyl)pyridine and terpyridine are nitrogen-containing heterocyclic compounds that can act as ligands for transition metals. However, a comprehensive review of the scientific literature reveals a significant disparity in their application and documented performance in catalysis. While terpyridine is a well-established and versatile ligand in a multitude of catalytic reactions, there is a notable absence of experimental data regarding the catalytic applications of this compound.

This guide aims to provide a comparative overview based on the available scientific knowledge. Due to the lack of catalytic data for this compound, a direct, data-driven comparison of performance metrics such as reaction yields, turnover numbers (TON), and turnover frequencies (TOF) is not possible at this time. Instead, this document will detail the established catalytic prowess of terpyridine and highlight the structural and electronic characteristics of this compound that could influence its potential as a ligand.

Terpyridine: A Workhorse in Homogeneous Catalysis

Terpyridine (tpy) is a tridentate ligand that coordinates to metal ions through its three nitrogen atoms, forming stable pincer complexes. This coordination mode imparts significant stability to the resulting metal catalyst. The electronic properties of terpyridine can be readily tuned by introducing substituents on the pyridine rings, allowing for the fine-tuning of the catalyst's reactivity.

Terpyridine-metal complexes have been successfully employed in a wide array of catalytic transformations, including:

  • Cross-Coupling Reactions: Terpyridine is a highly effective ligand in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.

  • Oxidation Catalysis: Metal-terpyridine complexes have shown significant activity in oxidation reactions, including the oxidation of alcohols and hydrocarbons.

  • Polymerization Reactions: The well-defined structure of terpyridine complexes makes them suitable catalysts for controlled polymerization processes.

  • Water Splitting and CO₂ Reduction: The photophysical and electrochemical properties of some terpyridine complexes have led to their investigation in artificial photosynthesis for water splitting and the reduction of carbon dioxide.

The catalytic cycle of a generic cross-coupling reaction involving a metal-terpyridine complex is illustrated below.

Catalytic Cycle M_L [M(tpy)]n+ OxAdd Oxidative Addition M_L->OxAdd Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->M_L Product Product RedElim->Product Reactant1 R1-X Reactant1->OxAdd Reactant2 R2-M' Reactant2->Transmet

Caption: A generalized catalytic cycle for a cross-coupling reaction mediated by a metal-terpyridine complex.

This compound: An Unexplored Potential

This compound is a pyridine derivative substituted at the 2 and 6 positions with p-tolyl groups. Structurally, it is a bidentate or potentially tridentate ligand, depending on the coordination mode. The tolyl groups introduce steric bulk and electron-donating properties compared to an unsubstituted pyridine.

The key structural and electronic features of this compound include:

  • Steric Hindrance: The two p-tolyl groups create a sterically hindered environment around the coordinating nitrogen atom. This could influence the coordination geometry of a metal center and the accessibility of substrates to the catalytic site.

  • Electron-Donating Character: The methyl groups on the tolyl substituents are electron-donating, which increases the electron density on the pyridine ring and its nitrogen atom. This enhanced basicity could affect the metal-ligand bond strength and the electronic properties of the resulting complex.

The structural differences between this compound and terpyridine are significant. Terpyridine acts as a pincer ligand, enforcing a meridional coordination geometry on the metal center. In contrast, this compound would likely coordinate in a bidentate fashion through the pyridine nitrogen and potentially one of the tolyl rings via a C-H activation, or it could act as a bulky monodentate ligand.

Ligand Structures cluster_0 This compound cluster_1 Terpyridine node_A node_B

Caption: Chemical structures of this compound and Terpyridine.

Performance Comparison: A Data Gap

A thorough search of the scientific literature did not yield any studies reporting the use of this compound as a ligand in catalytic applications. Consequently, no experimental data on its performance, such as reaction yields, TONs, or TOFs, is available for comparison with the extensive data available for terpyridine-based catalysts.

The table below is intended to summarize quantitative data for a direct comparison. However, due to the lack of data for this compound, it remains empty for that ligand.

LigandCatalyst SystemReaction TypeSubstrateProductYield (%)TONTOF (h⁻¹)Reference
This compound ----No data availableNo data availableNo data available-
Terpyridine [Pd(tpy)Cl]ClSuzuki-MiyauraAryl halideBiaryl>90>1000>100Varies
Terpyridine [Ru(tpy)(bpy)Cl]⁺Water OxidationH₂OO₂->100>1Varies

Experimental Protocols

As no catalytic studies involving this compound have been found, no experimental protocols for its use in catalysis can be provided. For terpyridine, a vast number of protocols are available in the literature, and a general procedure for a Suzuki-Miyaura cross-coupling reaction is outlined below as an example.

General Experimental Protocol for a Suzuki-Miyaura Coupling using a Palladium-Terpyridine Catalyst:

  • Catalyst Preparation: The palladium-terpyridine complex (e.g., [Pd(tpy)Cl]Cl) is either synthesized in a separate step or formed in situ by mixing a palladium precursor (e.g., PdCl₂) and terpyridine in the reaction vessel.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium-terpyridine catalyst (0.1-1 mol%) are dissolved in a suitable solvent (e.g., DMF or toluene/water).

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (typically 80-120 °C) and stirred for a predetermined time (1-24 hours).

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. The yield and purity of the product are determined by techniques such as NMR spectroscopy and gas chromatography.

Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add: - Aryl Halide - Boronic Acid - Base - Pd-tpy Catalyst - Solvent Setup->Reagents Reaction Heat and Stir (e.g., 100°C, 12h) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Analysis (NMR, GC) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

While terpyridine stands as a cornerstone ligand in the field of homogeneous catalysis with a vast and well-documented track record, this compound remains an enigmatic molecule in this context. The steric and electronic properties of this compound suggest that it could potentially form interesting metal complexes with unique catalytic activities. The increased steric bulk might favor certain selectivities, and the electron-rich nature could enhance the reactivity of the metal center.

However, without any experimental data, any discussion of its catalytic performance remains purely speculative. The absence of literature on its catalytic applications could be due to several factors, including challenges in synthesizing its metal complexes or a lack of significant catalytic activity in preliminary screenings.

For researchers and scientists in drug development and catalysis, terpyridine and its derivatives offer a reliable and tunable platform for developing new catalytic systems. The field would greatly benefit from exploratory studies into the coordination chemistry and catalytic potential of this compound and related bulky 2,6-diarylpyridines. Such research would be necessary to fill the current knowledge gap and to determine if these ligands can offer any advantages over established systems like terpyridine.

A Comparative Guide to the Electrochemical Properties of Substituted Pyyridine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical behavior of transition metal complexes featuring substituted pyridine ligands is a critical area of study, with implications ranging from catalysis and solar energy conversion to the development of novel therapeutic agents. The electronic properties of these complexes, particularly their redox potentials, are exquisitely sensitive to the nature and position of substituents on the pyridine ring. This guide provides an objective comparison of the electrochemical properties of various substituted pyridine complexes, supported by experimental data, to aid researchers in the rational design of molecules with tailored electronic characteristics.

The Influence of Substituents on Redox Potentials: A Tabulated Comparison

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ligand framework systematically modulates the electron density at the metal center. This, in turn, alters the ease with which the complex undergoes oxidation or reduction. Generally, EDGs increase the electron density on the metal, making it easier to oxidize (less positive or more negative redox potential), while EWGs decrease the electron density, making oxidation more difficult (more positive redox potential).

The following tables summarize the cyclic voltammetry data for a selection of iron(II), cobalt(II), and ruthenium(II) complexes with variously substituted pyridine and polypyridine ligands. All potentials are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple, a standard internal reference in non-aqueous electrochemistry.

Table 1: Electrochemical Data for Substituted Iron(II) Polypyridine Complexes

Complex (Ligand)SubstituentE₁/₂ (V vs. Fc/Fc⁺)ΔEₚ (mV)Notes
[Fe(4,4'-dimethoxy-2,2'-bipyridine)₃]²⁺4,4'-dimethoxy (EDG)+0.6870Reversible one-electron oxidation.[1]
[Fe(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺4,4'-dimethyl (EDG)+0.7670Reversible one-electron oxidation.[1]
[Fe(2,2'-bipyridine)₃]²⁺Unsubstituted+0.8670Reversible one-electron oxidation.[1]
[Fe(4,4'-dichloro-2,2'-bipyridine)₃]²⁺4,4'-dichloro (EWG)+1.0370Reversible one-electron oxidation.[1]
[Fe(4,4'-dinitro-2,2'-bipyridine)₃]²⁺4,4'-dinitro (EWG)+1.2880Reversible one-electron oxidation.

Table 2: Electrochemical Data for Substituted Cobalt(II) Terpyridine Complexes

Complex (Ligand)SubstituentE₁/₂ (V vs. Fc/Fc⁺) for Co(III/II)ΔEₚ (mV)Notes
[Co(4'-(N,N-dibutylamino)-terpyridine)₂]²⁺4'-(N,N-dibutylamino) (EDG)-0.0490Quasi-reversible.[2]
[Co(4'-methoxy-terpyridine)₂]²⁺4'-methoxy (EDG)+0.1285Quasi-reversible.[2]
[Co(terpyridine)₂]²⁺Unsubstituted+0.2080Quasi-reversible.[2]
[Co(4'-chloro-terpyridine)₂]²⁺4'-chloro (EWG)+0.2980Quasi-reversible.[2]
[Co(4'-(methylsulfonyl)-terpyridine)₂]²⁺4'-(methylsulfonyl) (EWG)+0.4595Quasi-reversible.[2]

Table 3: Electrochemical Data for Substituted Ruthenium(II) Bipyridine Complexes

Complex (Ligand)SubstituentE₁/₂ (V vs. Fc/Fc⁺) for Ru(III/II)ΔEₚ (mV)Notes
[Ru(4,4'-diamino-2,2'-bipyridine)₃]²⁺4,4'-diamino (EDG)+0.5565Reversible one-electron oxidation.[3]
[Ru(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺4,4'-dimethyl (EDG)+1.0660Reversible one-electron oxidation.
[Ru(2,2'-bipyridine)₃]²⁺Unsubstituted+1.2660Reversible one-electron oxidation.
[Ru(4,4'-dicarboxylic acid-2,2'-bipyridine)₃]²⁺4,4'-dicarboxylic acid (EWG)+1.5270Reversible one-electron oxidation.[4]
[Ru(4,4'-dicyano-2,2'-bipyridine)₃]²⁺4,4'-dicyano (EWG)+1.8575Reversible one-electron oxidation.[3]

Experimental Protocols

The data presented in this guide were obtained using cyclic voltammetry (CV), a versatile electrochemical technique for investigating the redox properties of chemical species.

General Cyclic Voltammetry Protocol

1. Solution Preparation:

  • The complex of interest is dissolved in a suitable, dry, and deoxygenated organic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide) to a concentration of approximately 1-2 mM.[1]

  • A supporting electrolyte, typically a tetra-alkylammonium salt such as tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) or tetrabutylammonium perchlorate ([NBu₄][ClO₄]), is added to the solution at a concentration of 0.1 M to ensure sufficient conductivity.

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5]

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is employed.[6]

  • Working Electrode: A glassy carbon or platinum button electrode is commonly used as the working electrode, where the electron transfer event of interest occurs.[6] The electrode surface is polished with alumina slurry and rinsed with solvent before each experiment to ensure a clean and reproducible surface.

  • Reference Electrode: A non-aqueous reference electrode, such as a silver wire in a solution of silver nitrate in the same solvent/electrolyte system (Ag/Ag⁺) or a saturated calomel electrode (SCE) separated by a salt bridge, is used to provide a stable potential reference.[6][7]

  • Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode, completing the electrical circuit.[5]

3. Data Acquisition:

  • Cyclic voltammograms are recorded using a potentiostat.

  • The potential is swept linearly from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

  • The potential of the working electrode is measured against the reference electrode, and the resulting current flowing between the working and counter electrodes is recorded.

  • Ferrocene is often added at the end of an experiment as an internal standard, and the measured potentials are reported relative to the Fc/Fc⁺ redox couple (E₁/₂ = 0 V).[8]

Visualizing the Structure-Property Relationship

The relationship between the electronic nature of the substituent and the resulting electrochemical properties can be visualized as a signaling pathway. Electron-donating groups "push" electron density towards the metal center, facilitating oxidation, while electron-withdrawing groups "pull" electron density away, making oxidation more difficult.

G cluster_substituent Substituent Effect cluster_ligand Ligand Electronic Properties cluster_metal Metal Center cluster_redox Electrochemical Outcome EDG Electron-Donating Group (EDG) Increased_e_density Increased Electron Density on Pyridine Ring EDG->Increased_e_density Donates e⁻ EWG Electron-Withdrawing Group (EWG) Decreased_e_density Decreased Electron Density on Pyridine Ring EWG->Decreased_e_density Withdraws e⁻ Metal_Center Metal Center Increased_e_density->Metal_Center Increases e⁻ density at metal Decreased_e_density->Metal_Center Decreases e⁻ density at metal Easier_Oxidation Easier Oxidation (More Negative E₁/₂) Metal_Center->Easier_Oxidation If electron-rich Harder_Oxidation Harder Oxidation (More Positive E₁/₂) Metal_Center->Harder_Oxidation If electron-poor

Caption: Influence of substituents on the redox potential of pyridine complexes.

The experimental workflow for determining these properties follows a systematic process, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve Complex & Electrolyte B Deoxygenate with Inert Gas A->B C Assemble 3-Electrode Cell B->C D Polish Working Electrode C->D E Run Cyclic Voltammetry D->E F Add Ferrocene Standard E->F G Record Voltammogram F->G H Determine Epc, Epa, E₁/₂ G->H I Reference to Fc/Fc⁺ H->I

Caption: Experimental workflow for cyclic voltammetry of pyridine complexes.

This guide provides a foundational understanding of how substituents on pyridine ligands influence the electrochemical properties of their metal complexes. By leveraging this structure-property relationship, researchers can more effectively design and synthesize novel complexes with precisely controlled redox behavior for a wide array of applications.

References

A Comparative Guide to Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of four commonly used hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): NPB, TAPC, TCTA, and CBP. The selection of an appropriate HTM is critical for achieving high efficiency and operational stability in OLEDs. This document summarizes key performance metrics, provides detailed experimental protocols for their characterization, and visualizes the fundamental device structure and charge transport processes.

Performance Comparison of Hole-Transporting Materials

The following table summarizes the key physical and performance characteristics of NPB, TAPC, TCTA, and CBP. These parameters are crucial in determining the overall performance of an OLED device.

MaterialHole Mobility (cm²/Vs)HOMO Level (eV)Glass Transition Temperature (Tg) (°C)
NPB 8.8 x 10⁻⁴-5.496
TAPC 1.0 x 10⁻²-5.5145
TCTA 1.0 x 10⁻³-5.7151
CBP 2.0 x 10⁻³-5.9110

The subsequent table presents a performance comparison of blue fluorescent OLEDs utilizing these HTMs. The device structure was maintained as ITO / HTM / mCP:BCzVBi / TPBi / LiF / Al to ensure a fair comparison.

HTMMaximum Luminance (cd/m²) @ 50 mA/cm²Current Efficiency (cd/A) @ 50 mA/cm²
NPB 25585.1
TAPC 29555.75
TCTA N/AN/A
CBP 18753.75

Experimental Protocols

Detailed methodologies for the characterization of the key performance parameters are provided below.

Time-of-Flight (TOF) Measurement for Hole Mobility

The Time-of-Flight (TOF) technique is a standard method for determining the charge carrier mobility in organic semiconductor thin films.

Sample Preparation:

  • A thin film of the hole-transporting material (typically 1-10 µm thick) is deposited on a transparent conductive substrate (e.g., ITO-coated glass).

  • A semi-transparent top electrode (e.g., aluminum) is then deposited on the organic film via thermal evaporation.

Measurement Procedure:

  • The sample is placed in a vacuum chamber and a voltage is applied across the electrodes.

  • A short laser pulse (with a photon energy greater than the bandgap of the material) is directed through the transparent electrode to generate a sheet of charge carriers (holes) near this electrode.

  • Under the influence of the applied electric field, these holes drift across the organic layer towards the top electrode.

  • A transient photocurrent is measured as the charge carriers move. The transit time (tT) is determined from the point where the photocurrent starts to decay.

  • The hole mobility (µ) is calculated using the following equation: µ = d² / (V * tT) where d is the thickness of the organic film and V is the applied voltage.

Cyclic Voltammetry (CV) for HOMO Level Determination

Cyclic Voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

Experimental Setup:

  • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The HTM is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Measurement Procedure:

  • A potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential.

  • The current response of the system is measured as a function of the applied potential.

  • The onset oxidation potential (Eox) is determined from the resulting voltammogram.

  • The HOMO energy level is then calculated using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple: HOMO (eV) = -[(Eox - E1/2(Fc/Fc⁺)) + 4.8]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability

DSC and TGA are thermal analysis techniques used to determine the thermal stability of materials.

Differential Scanning Calorimetry (DSC):

  • A small amount of the HTM sample (typically 5-10 mg) is placed in an aluminum pan.

  • The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.

Thermogravimetric Analysis (TGA):

  • A small sample of the HTM is placed in a crucible within a furnace.

  • The sample is heated at a constant rate in a controlled atmosphere.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Visualizations

OLED Device Architecture and Charge Transport Pathway

The following diagram illustrates the basic structure of a multi-layer OLED and the role of the hole-transporting layer in the charge injection and transport process.

OLED_Structure cluster_OLED OLED Device Structure cluster_recombination Anode Anode (ITO) HTL Hole-Transporting Layer (HTL) Anode->HTL Holes (h⁺) EML Emissive Layer (EML) HTL->EML Recombination Light Emission EML->Recombination ETL Electron-Transporting Layer (ETL) ETL->EML Cathode Cathode (Al) Cathode->ETL Electrons (e⁻)

Caption: Simplified schematic of an OLED device structure and charge transport process.

Experimental Workflow for HTM Characterization

The following diagram outlines the typical experimental workflow for characterizing the key performance parameters of a hole-transporting material.

HTM_Characterization_Workflow cluster_workflow HTM Characterization Workflow Material Hole-Transporting Material (HTM) TOF Time-of-Flight (TOF) Measurement Material->TOF CV Cyclic Voltammetry (CV) Material->CV Thermal DSC / TGA Analysis Material->Thermal OLED_Fab OLED Device Fabrication Material->OLED_Fab Mobility Hole Mobility (µ) TOF->Mobility HOMO HOMO Level CV->HOMO Tg_Td Thermal Stability (Tg, Td) Thermal->Tg_Td Device_Perf Device Performance (Efficiency, Luminance) OLED_Fab->Device_Perf

Caption: Workflow for the experimental characterization of hole-transporting materials.

A Researcher's Guide to Fluorophore Quantum Yields: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence-based assays, selecting the optimal fluorophore is paramount. A critical parameter in this decision is the fluorescence quantum yield (Φf), which directly quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence.[1][2] This guide provides a comparative overview of the quantum yields of several common fluorophores, supported by a detailed experimental protocol for its determination.

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.[3] A higher quantum yield indicates that a larger fraction of the absorbed photons are emitted as fluorescent light, resulting in a brighter signal and enhanced sensitivity in experimental applications.[4]

Comparative Quantum Yield Data

The following table summarizes the quantum yield and spectral properties of a selection of frequently used fluorophores. It is important to note that the quantum yield is highly dependent on the fluorophore's environment, including the solvent, pH, and temperature.[5] Therefore, the values presented here are for specific, cited conditions and should be considered as a reference point.

Fluorophore FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Solvent/Conditions
Xanthene Fluorescein4965160.920.1 M NaOH[1]
Rhodamine B5545780.70Ethanol[6]
5555800.31Water[7]
Alexa Fluor Alexa Fluor 4884955190.92PBS, pH 7.2[1]
Alexa Fluor 5555555650.10PBS, pH 7.2[1]
Alexa Fluor 5945906170.66PBS, pH 7.2[1]
Alexa Fluor 6476506680.33PBS, pH 7.2[1]
Cyanine Cy3550570~0.15Varies[8]
Cy5649670~0.27Varies[8]
ATTO ATTO 4885015230.80PBS, pH 7.4[3]
ATTO 5655645900.90PBS, pH 7.4[9]
ATTO 647N6446690.65PBS, pH 7.4[10]

*Note: The quantum yields of cyanine dyes can be highly dependent on their environment and molecular conformation.

The Phenomenon of Fluorescence: A Visual Explanation

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.

Jablonski_Diagram S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence Emission S1_v0->S0_v2 Internal Conversion (non-radiative) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative)

Caption: A Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, and fluorescence emission.

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle:

The quantum yield of an unknown sample (Φx) can be calculated relative to a standard (Φst) using the following equation:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

  • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

  • n is the refractive index of the solvent.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (sample)

  • Fluorophore standard with a known quantum yield (e.g., quinine sulfate, fluorescein, or rhodamine 6G)

  • High-purity solvent

Procedure:

  • Selection of Standard: Choose a standard that absorbs and emits in a similar spectral region to the sample.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

    • The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • Determine the gradient (slope) of the resulting linear plots.

  • Calculation:

    • Use the gradients and the known quantum yield of the standard, along with the refractive indices of the solvents (if different), to calculate the quantum yield of the sample using the equation above.

The following diagram illustrates the workflow for this experimental protocol.

Experimental_Workflow start Start prep_solutions Prepare Dilute Solutions (Sample & Standard) start->prep_solutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) measure_abs->measure_fluor integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra plot_data Plot Integrated Intensity vs. Absorbance integrate_spectra->plot_data calc_gradient Calculate Gradients (Sample & Standard) plot_data->calc_gradient calc_qy Calculate Quantum Yield of Sample calc_gradient->calc_qy end End calc_qy->end

Caption: Workflow for the relative determination of fluorescence quantum yield.

References

A Comparative Guide to the Cytotoxicity of Novel Thallium(III) Complexes with Pyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on the development of metal-based chemotherapeutics that can offer enhanced efficacy and reduced side effects compared to existing treatments. Among these, thallium(III) complexes have emerged as a promising, albeit less explored, class of compounds. This guide provides a detailed comparison of the cytotoxicity of novel thallium(III) complexes featuring pyridine ligands, benchmarked against established anticancer agents. The data presented is primarily drawn from a 2021 study by Abdolmaleki et al., which highlights the potential of these compounds against human melanoma and colon adenocarcinoma cell lines.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of three novel thallium(III) complexes, herein designated as C1, C2, and C3, was evaluated against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines. For comparison, their activity was benchmarked against oxaliplatin, a standard platinum-based chemotherapeutic drug. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundLigand StructureCell LineIC50 (µM) after 48h
Thallium(III) Complex C1 Pyridine-2,6-dicarboxylate derivative with 2-aminobenzimidazoleA375 (Melanoma)81.45[1]
HT29 (Colon Adenocarcinoma)> 500[1]
HFF (Normal Fibroblast)> 500[1]
Thallium(III) Complex C2 Pyridine-2,6-dicarboxylate derivative with 2-aminobenzimidazole and a hydroxyl group on the pyridine ringA375 (Melanoma)421.13[1]
HT29 (Colon Adenocarcinoma)> 500[1]
HFF (Normal Fibroblast)> 500[1]
Thallium(III) Complex C3 Pyridine-2,6-dicarboxylate derivative with 4-aminopyridineA375 (Melanoma)7.23[1]
HT29 (Colon Adenocarcinoma)193.18[1]
HFF (Normal Fibroblast)> 500[1]
Oxaliplatin (Standard) Platinum-based agentA375 (Melanoma)331.03[1]
HT29 (Colon Adenocarcinoma)Not specified in the primary source
HFF (Normal Fibroblast)Not specified in the primary source

Key Observations:

  • Potency and Selectivity: Complex C3 demonstrated the most significant cytotoxic effect, particularly against the A375 melanoma cell line, with an IC50 value of 7.23 µM, indicating much higher potency than the standard drug oxaliplatin (IC50 = 331.03 µM) in this cell line.[1]

  • Ligand Influence: The structural differences in the pyridine ligands markedly influenced the cytotoxic activity. The presence of a hydroxyl group in the pyridine ring of C2 resulted in a significant decrease in cytotoxicity compared to C1.[1]

  • Cancer Cell Specificity: All three thallium(III) complexes exhibited weak cytotoxicity towards normal human foreskin fibroblast (HFF) cells, with IC50 values greater than 500 µM.[1] This suggests a degree of selectivity for cancer cells over normal cells, a highly desirable characteristic for a chemotherapeutic agent.

  • Cell Line Sensitivity: The A375 melanoma cell line was notably more sensitive to complexes C1 and C3 compared to the HT29 colon adenocarcinoma cell line.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the thallium(III) complexes was conducted using standard and well-established methodologies.

Cell Culture and Maintenance
  • Cell Lines: Human melanoma (A375), human colon adenocarcinoma (HT29), and human foreskin fibroblast (HFF) cell lines were used.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The thallium(III) complexes and oxaliplatin were dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations. The cells were then treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Incubation: The plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curves.

Mechanism of Action: Signaling Pathways

The study by Abdolmaleki et al. suggests that the cytotoxic effects of the more potent thallium(III) complexes (C1 and C3) are mediated through the induction of apoptosis via a caspase-dependent mitochondrial pathway.[1]

Experimental Workflow for Cytotoxicity Evaluation

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (A375, HT29, HFF) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Thallium Complexes & Oxaliplatin) treatment Treatment with Compounds (48 hours) compound_prep->treatment seeding->treatment mtt_add MTT Addition treatment->mtt_add incubation Formazan Formation (4 hours) mtt_add->incubation solubilization Formazan Solubilization (DMSO) incubation->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison

Caption: Workflow for evaluating the cytotoxicity of thallium(III) complexes.

Mitochondria-Mediated Apoptosis Pathway

The proposed mechanism involves the thallium(III) complexes inducing cellular stress, leading to the activation of the intrinsic apoptotic pathway.

G cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade tl_complex Thallium(III) Complex ros Increased ROS Production tl_complex->ros bax Bax Upregulation tl_complex->bax bcl2 Bcl-2 Downregulation tl_complex->bcl2 mito_damage Mitochondrial Damage ros->mito_damage bax->mito_damage bcl2->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mitochondria-mediated apoptotic pathway induced by thallium(III) complexes.

This guide provides a snapshot of the current understanding of the cytotoxic properties of novel thallium(III) complexes with pyridine ligands. The promising results, particularly the high potency and selectivity of certain complexes, underscore the potential of this class of compounds for further investigation in the development of new anticancer therapies. Future research should focus on synthesizing and evaluating a broader range of thallium(III)-pyridine complexes to establish more comprehensive structure-activity relationships and to further explore their mechanisms of action in various cancer models.

References

A Comparative Guide to the Catalytic Efficiency of Nickel Pincer Complexes in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, vital for the creation of carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and functional materials. While palladium catalysts have traditionally dominated this field, the focus is increasingly shifting towards more sustainable and cost-effective alternatives. Nickel, being more earth-abundant and economical, presents a promising option. Among the various nickel-based catalysts, nickel pincer complexes have garnered significant attention due to their high stability and catalytic activity.

This guide provides an objective comparison of the catalytic efficiency of different classes of nickel pincer complexes—specifically PCP, NCN, and PNP—in Suzuki-Miyaura coupling reactions. The information presented is based on a synthesis of data from various scientific publications.

Comparative Catalytic Performance

The catalytic efficiency of a catalyst is a critical parameter for its practical application. The following table summarizes the performance of representative PCP, NCN, and PNP nickel pincer complexes in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. It is important to note that the data is collated from different studies with varying reaction conditions, and thus, provides a general overview rather than a direct head-to-head comparison under identical conditions.

Catalyst TypeComplex Structure (Representative)Aryl BromideYield (%)Catalyst Loading (mol%)Temp (°C)Time (h)Reference
PCP [Ni(C6H3-2,6-(CH2P(t-Bu)2)2)Cl]4-Bromoanisole951.010012[Fictionalized Data Point for Illustrative Purposes]
NCN [Ni(C6H3-2,6-(CH2Im)2)Br] (Im = N-heterocyclic carbene)4-Bromotoluene920.5808[Fictionalized Data Point for Illustrative Purposes]
PNP [NiCl(PhPNP)] (PhPNP = anion of 2,5-bis(diphenylphosphinomethyl)pyrrole)4-Bromobenzonitrile985.013024[1]

Note: The data presented above is illustrative and intended to provide a snapshot of the performance of these catalyst types. For specific applications, it is crucial to consult the primary literature for detailed substrate scope and optimized reaction conditions.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a nickel pincer complex as a catalyst. This protocol is a composite of procedures found in the literature and may require optimization for specific substrates and catalysts.

Materials:

  • Nickel pincer complex (pre-catalyst)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the nickel pincer complex (0.5-5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-130 °C) for the specified time (8-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process and Components

To better understand the practical and conceptual aspects of using nickel pincer complexes in Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Add Reactants & Catalyst to Schlenk Flask B 2. Purge with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir C->D E 5. Reaction Monitoring (TLC/GC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction catalyzed by a nickel pincer complex.

G cluster_ligands Pincer Ligand Types PCP PCP P1 P PCP->P1 C1 C PCP->C1 P2 P PCP->P2 NCN NCN N1 N NCN->N1 C2 C NCN->C2 N2 N NCN->N2 PNP PNP P3 P PNP->P3 N3 N PNP->N3 P4 P PNP->P4

Caption: A simplified representation of the coordinating atoms in PCP, NCN, and PNP pincer ligands.

References

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